2-Chloro-6-methylpyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMEKHQIZSZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180147 | |
| Record name | 2-Chloro-6-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-85-5 | |
| Record name | 2-Chloro-6-methylpyridine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-6-methylpyridine-4-carboxylic acid. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.
Chemical Identity and Physical Properties
This compound, also known as 2-chloro-6-methylisonicotinic acid, is a crystalline solid that is white to off-white in appearance.[1] Its core structure consists of a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][2][3] |
| CAS Number | 25462-85-5 | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 208-212 °C (decomposes) | [3] |
| logP (Octanol/Water Partition Coefficient) | 1.742 | [4] |
| log₁₀WS (Water Solubility in mol/L) | -2.46 | [4] |
Synthesis and Purification
Proposed Synthesis of this compound
A potential synthetic pathway is outlined below. This protocol is based on established chemical principles and analogous transformations.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-6-methylpyridine-4-carboxylic acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Chlorination: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acids.
Purification
The crude this compound can be purified by recrystallization.
Recrystallization Protocol:
-
Solvent Selection: Based on general principles for carboxylic acids, a mixture of ethanol and water is a suitable solvent system for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Gradually add hot water until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| Melting Point | Determination of purity and preliminary identification. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation. |
| ¹³C NMR Spectroscopy | Structural elucidation and confirmation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of pyridine carboxylic acids can be adapted.
HPLC Protocol:
-
Column: A mixed-mode stationary phase column, such as Primesep 100, is suitable for separating polar, ionizable compounds like pyridine carboxylic acids.[6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) can be used.[7]
-
Detection: UV detection at a wavelength of approximately 255 nm is appropriate for this class of compounds.[7]
Spectroscopic Data (Predicted)
While experimental spectra for this compound were not found in the searched literature, the following are predicted spectra based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data (in DMSO-d₆):
-
~13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~7.5-8.0 ppm (s, 1H): Aromatic proton on the pyridine ring.
-
~7.3-7.8 ppm (s, 1H): Aromatic proton on the pyridine ring.
-
~2.5 ppm (s, 3H): Methyl group protons (-CH₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C=O (Carboxylic Acid) | ~165-175 | Typical range for carboxylic acid carbons.[8] |
| C2 (C-Cl) | ~150-155 | Deshielded due to the attached electronegative chlorine and nitrogen atoms. |
| C6 (C-CH₃) | ~155-160 | Deshielded due to the attached nitrogen atom. |
| C4 (C-COOH) | ~140-145 | Deshielded due to the attached carboxylic acid group. |
| C3, C5 (Aromatic CH) | ~120-130 | Typical range for aromatic carbons in pyridine rings. |
| CH₃ (Methyl) | ~20-25 | Typical range for methyl groups attached to an aromatic ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted FT-IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretching | Pyridine ring |
| ~1420 | C-H bending | Methyl group |
| ~850 | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): A prominent peak at m/z 171 and an isotope peak at m/z 173 (approximately one-third the intensity) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
[M-OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group, resulting in a fragment at m/z 154/156.
-
[M-COOH]⁺: Loss of the carboxylic acid group as a radical, leading to a fragment at m/z 126/128.
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the chloro, carboxylic acid, and pyridine ring functionalities.
Reactivity
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and reduction, to generate a diverse range of derivatives.[9]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions may occur, with substitution likely directed to the 3- or 5-positions.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of biologically active molecules.[1]
-
Pharmaceuticals: Its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1] The ability to readily modify both the chloro and carboxylic acid groups allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1][10] The pyridine scaffold is a common feature in many commercial agrochemicals, and the specific substitution pattern of this molecule provides a template for the design of new crop protection agents.
Conclusion
This compound is a key chemical intermediate with a rich and versatile chemistry. Its unique structural features make it an important building block for the synthesis of a wide array of functional molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and developers in harnessing its potential for innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 25462-85-5 [sigmaaldrich.com]
- 4. chemeo.com [chemeo.com]
- 5. prepchem.com [prepchem.com]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bloomtechz.com [bloomtechz.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylpyridine-4-carboxylic acid, with the CAS number 25462-85-5, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a carboxylic acid functional group, make it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the development of kinase inhibitors and herbicides. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position. This combination of functional groups imparts specific reactivity and properties to the molecule. The chlorine atom can be displaced through nucleophilic aromatic substitution, while the carboxylic acid allows for a variety of coupling reactions, most notably amide bond formation.
| Property | Value | Reference |
| CAS Number | 25462-85-5 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 208-212 °C (decomposes) | [2] |
| Purity | ≥97% | [2] |
| SMILES | Cc1cc(cc(Cl)n1)C(O)=O | [2] |
| InChI | 1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | [2] |
Synthesis
Proposed Experimental Protocol: Hydrolysis of Ethyl 2-chloro-6-methylpyridine-4-carboxylate
This protocol is based on standard procedures for the hydrolysis of carboxylate esters.
Materials:
-
Ethyl 2-chloro-6-methylpyridine-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve ethyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 eq) in a mixture of methanol or THF and water.
-
Saponification: Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the desired product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
-
Expected Yield: Yields for this type of hydrolysis are typically high, often exceeding 90%.
Caption: Synthetic route to this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
| Predicted Proton | Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | ~7.5-8.0 | s |
| Pyridine-H | ~7.5-8.0 | s |
| -CH₃ | ~2.5 | s |
| -COOH | >10 | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Carbon | Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~165-170 |
| C-Cl | ~150-155 |
| C-CH₃ | ~158-162 |
| Quaternary Pyridine-C | ~140-145 |
| Pyridine-CH | ~120-125 |
| Pyridine-CH | ~118-122 |
| -CH₃ | ~20-25 |
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 171, with a characteristic [M+2]⁺ isotope peak at m/z 173 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[3] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3]
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of kinase inhibitors for pharmaceutical applications and herbicides for crop protection.[1]
Kinase Inhibitors
This pyridine derivative is a key building block for the synthesis of various kinase inhibitors, including inhibitors of Activin-receptor-like kinase 5 (ALK5), which is a transmembrane serine/threonine kinase receptor for the TGF-β superfamily.
Experimental Workflow: Synthesis of an ALK5 Inhibitor Intermediate
This workflow outlines the synthesis of an amide derivative, a common step in the development of kinase inhibitors, using this compound.
References
In-Depth Structural Analysis of 2-Chloro-6-methylpyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a substituted pyridine ring, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive structural analysis of this compound, detailing its key structural features, spectroscopic signature, and a protocol for its synthesis.
Physicochemical Properties
This compound is a white to off-white crystalline solid with a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1][2] It has a melting point in the range of 208-212 °C, with decomposition.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 25462-85-5 | [1][2] |
| Melting Point | 208-212 °C (decomposes) | [2] |
| Appearance | White to off-white crystalline solid | [1] |
Structural Analysis
A definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing. However, computational modeling and analysis of closely related structures allow for the prediction of its key structural parameters. The pyridine ring is expected to be planar, with the chloro, methyl, and carboxylic acid groups substituent.
Predicted Bond Lengths and Angles
The following table presents predicted bond lengths and angles for this compound based on computational chemistry principles and data from analogous structures. These values should be considered estimates and require experimental validation.
| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |
| C2-Cl | 1.74 | Cl-C2-N1 | 115.0 |
| C6-C(CH₃) | 1.51 | C(CH₃)-C6-N1 | 116.0 |
| C4-C(OOH) | 1.49 | C3-C4-C5 | 118.0 |
| C=O | 1.22 | O=C-OH | 123.0 |
| C-O | 1.35 | C4-C(OOH)-O | 119.0 |
Note: These values are estimations and should be confirmed by experimental data.
Spectroscopic Characterization
Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) are outlined below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H (position 3) | 7.5 - 7.8 | Singlet |
| Pyridine-H (position 5) | 7.5 - 7.8 | Singlet |
| Methyl (-CH₃) | 2.5 - 2.7 | Singlet |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
Note: Predicted values based on typical chemical shifts for similar pyridine derivatives.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in the following table.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C2 (C-Cl) | 150 - 155 |
| C6 (C-CH₃) | 158 - 162 |
| C4 (C-COOH) | 145 - 150 |
| C3 | 120 - 125 |
| C5 | 120 - 125 |
| -CH₃ | 20 - 25 |
Note: Predicted values based on typical chemical shifts for substituted pyridines and carboxylic acids.[3]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=N, C=C (Pyridine Ring) | 1550-1610 | Medium-Strong |
| C-Cl | 700-800 | Medium |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 171. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a characteristic [M+2]⁺ peak at m/z 173. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the chlorine atom (-Cl, 35/37 Da).
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 2-chloro-6-methylpyridine-4-carboxylate. A general procedure is described below.
Materials:
-
Methyl 2-chloro-6-methylpyridine-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol or Methanol
Procedure:
-
Dissolve methyl 2-chloro-6-methylpyridine-4-carboxylate in a suitable solvent such as a mixture of water and ethanol.
-
Add a stoichiometric excess of a base (e.g., NaOH or KOH) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl until a precipitate is formed.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
General Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the structural analysis of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.
Conclusion
This compound is a compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a detailed overview of its structural and spectroscopic properties, based on available data and theoretical predictions. While a complete experimental dataset from single-crystal X-ray diffraction is currently lacking, the provided information serves as a valuable resource for researchers working with this molecule. Further experimental investigation is encouraged to validate the predicted structural parameters and to fully characterize this important chemical entity.
References
physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylisonicotinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, including the chloro and methyl substitutions on the isonicotinic acid backbone, provide a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid, along with detailed experimental protocols and logical workflows relevant to its synthesis and potential applications.
Physical and Chemical Characteristics
The fundamental physical and chemical properties of 2-Chloro-6-methylisonicotinic acid are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 25462-85-5 | |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 204 °C (decomposition) | |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol. Insoluble in ethanol and dichloromethane. |
Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Data | Reference |
| SMILES | Cc1cc(cc(Cl)n1)C(O)=O | |
| InChI | 1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
| ¹H NMR | Spectral data not explicitly available in the searched literature. However, for the similar compound 2-chloro-6-methylaniline, aromatic protons are observed at 6.65–7.15 ppm and the methyl group protons at 2.20 ppm. | [1][2] |
| ¹³C NMR | Spectral data not explicitly available in the searched literature. For the similar compound 2-chloro-6-methylaniline, aromatic carbons are observed at 118.5–141.4 ppm. | [1] |
| IR Spectroscopy | Specific spectral data not available. A related compound, 2-chloro-6-methyl pyridine, has been analyzed by FT-IR. | [3] |
| Mass Spectrometry | A characteristic chlorine isotope pattern (M, M+2) would be expected. | [4] |
| pKa | Data not available |
Experimental Protocols
Synthesis of 2-Chloro-6-methylisonicotinic Acid (Proposed)
While a direct and detailed experimental protocol for the synthesis of 2-Chloro-6-methylisonicotinic acid was not found in the available literature, a plausible synthetic route can be adapted from the synthesis of its isomer, 2-chloro-6-methylnicotinic acid. The following is a proposed experimental protocol based on this analogy.
Reaction Scheme:
Caption: Proposed synthesis of 2-Chloro-6-methylisonicotinic acid.
Materials:
-
2-Hydroxy-6-methylisonicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Aqueous ethanol
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-6-methylisonicotinic acid (1 equivalent) with phosphorus oxychloride (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture at 125°C for 2 hours.[5]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by crystallization from aqueous ethanol to yield 2-Chloro-6-methylisonicotinic acid.[5]
Note: This is a proposed synthesis and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 2-Chloro-6-methylisonicotinic acid.
Caption: A logical workflow for the characterization of 2-Chloro-6-methylisonicotinic acid.
Reactivity and Potential Applications
2-Chloro-6-methylisonicotinic acid serves as a valuable intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.
While specific signaling pathways involving this compound are not well-documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests its potential as a building block in the development of novel therapeutic agents and agrochemicals. For instance, a related compound, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of PARP inhibitors used in cancer therapy.[6] This suggests that 2-Chloro-6-methylisonicotinic acid could be explored for similar applications.
The following diagram illustrates a generalized workflow for the derivatization of 2-Chloro-6-methylisonicotinic acid for potential drug discovery applications.
Caption: A generalized workflow for the derivatization and screening of 2-Chloro-6-methylisonicotinic acid.
Conclusion
2-Chloro-6-methylisonicotinic acid is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its known physical and chemical properties, a proposed synthetic route, and logical workflows for its characterization and derivatization. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and biological activities, which will undoubtedly open new avenues for its application in scientific research and development.
References
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic Acid: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid, also known as 2-chloro-6-methylisonicotinic acid, is a versatile heterocyclic building block of significant interest in the fields of pharmaceutical and agrochemical research. Its substituted pyridine core offers a reactive scaffold for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutic agents and crop protection agents.
Chemical Properties and Data
This compound is a white to off-white crystalline solid.[1] Its chemical structure and key properties are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 25462-85-5 | [1] |
| Melting Point | 208-214 °C (decomposes) | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥ 97% (HPLC) | [1][2] |
| Chemical Identifiers | |
| Synonym | 2-Chloro-6-methylisonicotinic acid |
| InChI | 1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) |
| SMILES | Cc1cc(cc(Cl)n1)C(O)=O |
Synthesis and Experimental Protocols
While a definitive, detailed experimental protocol for the direct synthesis of this compound is not extensively reported in readily available literature, a plausible synthetic route can be inferred from established chemical transformations of related pyridine derivatives. A common strategy for the preparation of pyridine carboxylic acids involves the oxidation of an alkyl group on the pyridine ring. For instance, the oxidation of lutidines (dimethylpyridines) to pyridinedicarboxylic acids is a known transformation. A potential synthetic workflow for this compound could therefore commence from a suitable precursor like 2-chloro-4,6-dimethylpyridine.
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol for Oxidation of an Alkylpyridine (Hypothetical)
The following is a generalized protocol based on common laboratory practices for the oxidation of a methyl group on a pyridine ring to a carboxylic acid. Note: This is a hypothetical procedure and would require optimization for the specific substrate.
-
Dissolution: Dissolve the starting material (e.g., 2-chloro-4,6-dimethylpyridine) in a suitable solvent, such as pyridine or a mixture of water and pyridine.
-
Addition of Oxidant: While stirring the solution, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction is often exothermic and may require cooling to maintain a specific temperature range.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench any remaining oxidizing agent. For KMnO₄, this can be done by adding a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the reaction mixture to remove any insoluble inorganic salts.
-
Acidification: Acidify the filtrate to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid. This will protonate the carboxylic acid, causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of bioactive molecules, finding applications in both pharmaceutical and agricultural sectors.[1]
Pharmaceutical Applications
This compound is a key building block for the development of anti-inflammatory and antimicrobial agents.[1] The pyridine carboxylic acid moiety is a common feature in many biologically active compounds. While specific quantitative data for direct derivatives of this compound are not extensively published, the general importance of this structural motif is well-established. For instance, various N-arylhydrazone derivatives of mefenamic acid, a known non-steroidal anti-inflammatory drug (NSAID), have been synthesized and shown to possess potent analgesic and anti-inflammatory activities.
Agrochemical Applications
In the field of agrochemicals, this compound is utilized in the formulation of herbicides and pesticides.[1] Pyridine carboxylic acids are a known class of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plant species.
The herbicidal activity of pyridine carboxylic acids stems from their ability to act as mimics of the plant hormone indole-3-acetic acid (IAA). This leads to a cascade of physiological and molecular events within the plant.
Caption: Simplified signaling pathway of pyridine carboxylic acid herbicides as auxin mimics.
The key steps in this pathway are:
-
Binding to Receptor: The herbicide molecule binds to the auxin receptors, TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box).
-
Degradation of Repressors: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors.
-
Altered Gene Expression: The activated ARFs then bind to auxin-responsive elements in the promoters of various genes, leading to a massive change in gene expression.
-
Hormonal Imbalance: This altered gene expression results in the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).
-
Physiological Disruption: The hormonal imbalance and altered gene expression lead to a variety of physiological disruptions, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), and eventually, tissue necrosis.
-
Plant Death: The culmination of these disruptive processes leads to the death of the susceptible plant.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its utility as a precursor for potential anti-inflammatory, antimicrobial, and herbicidal agents makes it a compound of high interest for further research and development. The understanding of its chemical properties and the biological mechanisms of its derivatives, such as the auxin-mimicking action of herbicidal pyridine carboxylic acids, provides a solid foundation for the rational design of new and effective molecules. Further exploration of the synthetic routes to this compound and the biological activities of its derivatives is warranted to fully exploit its potential.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylpyridine-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-methylpyridine-4-carboxylic acid, a pivotal intermediate in the pharmaceutical and agrochemical industries. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers comparative data for a structurally related compound to provide a broader context for researchers.
Physicochemical Properties
This compound, also known as 2-chloro-6-methylisonicotinic acid, is a solid at room temperature. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 25462-85-5 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Melting Point | 208-212 °C (decomposes) |
| Appearance | Solid |
A diagram of the chemical structure of this compound is provided below, highlighting its key functional groups that influence its solubility characteristics.
Caption: Chemical structure of this compound.
Solubility Data
Qualitative Solubility of this compound
The following table summarizes the available qualitative solubility information for the target compound.
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Insoluble |
| Dichloromethane | Insoluble |
Quantitative Solubility of Structurally Related Compound: 2-Chloronicotinic Acid
To provide a useful reference for researchers, this section presents quantitative solubility data for 2-chloronicotinic acid (CAS No. 2942-59-8), a structurally similar compound. The data was obtained using the isothermal saturation method and is presented as mole fraction solubility at various temperatures.[1] This information can offer valuable insights into the expected solubility behavior of this compound in a broader range of solvents.
The mole fraction solubility of 2-chloronicotinic acid was determined in methanol, ethanol, n-propanol, isopropanol, N,N-dimethylformamide (DMF), 1,4-dioxane, N-methyl pyrrolidone (NMP), ethyl acetate, acetone, water, acetonitrile, and cyclohexane at temperatures ranging from 273.15 to 313.15 K.[1] The study found that the highest solubility was observed in NMP, followed by DMF, ethyl acetate, and acetone.[1] The hydrogen bonding between the solvent and the solute was identified as a primary factor influencing solubility.[1]
Experimental Protocols for Solubility Determination
A standardized and reliable method for determining the solubility of a solid compound like this compound in organic solvents is crucial for reproducible research. The following section details a general experimental protocol based on the isothermal saturation method followed by gravimetric analysis.
Isothermal Saturation Method
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand in the constant temperature bath for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter of an appropriate pore size (e.g., 0.45 µm) into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved solid particles.
-
Quantification of the Solute
The concentration of the dissolved solid in the filtered saturated solution can be determined by several methods. The gravimetric method is a straightforward and widely used technique.
Gravimetric Method:
-
Solvent Evaporation:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator under reduced pressure.
-
-
Mass Determination:
-
Once the solvent is completely removed, cool the container in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the container with the dried solute.
-
The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation of Solubility:
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).
The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.
Caption: Experimental workflow for solubility determination.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the publicly available literature, this guide provides the foundational knowledge and methodologies for researchers to determine this critical parameter. The qualitative data presented, along with the quantitative data for the structurally similar 2-chloronicotinic acid, offers valuable insights for solvent selection in synthesis, purification, and formulation. The detailed experimental protocol provides a robust framework for generating reliable and reproducible solubility data, empowering scientists and drug development professionals to optimize their chemical processes effectively.
References
Technical Guide: Physicochemical Characterization of 2-Chloro-6-methylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key physicochemical property of 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS Number: 25462-85-5), its melting point. This information is critical for its identification, purity assessment, and formulation development in pharmaceutical and chemical research.
Quantitative Data: Melting Point
The melting point of a crystalline solid is a fundamental physical property that indicates its thermal stability and purity. For this compound, the experimentally determined melting point range is presented below. A narrow melting range is indicative of a high degree of purity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | 25462-85-5 | C₇H₆ClNO₂ | 171.58 | 208-212 °C (decomposes)[1][2] |
Data sourced from publicly available chemical supplier specifications.
Experimental Protocols for Melting Point Determination
The determination of a melting point is a standard procedure in chemical analysis.[3] Two common and reliable methods are the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).
2.1. Capillary Melting Point Determination
This is a widely used and accessible method for determining the melting point of a crystalline solid.
Principle: A small, powdered sample is heated in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.[4] Pure substances typically exhibit a sharp melting point, often within a 1°C range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.[3]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid (approximately 1-2 mm in height) is packed into the bottom of the tube.[5] Tap the sealed end of the tube gently on a hard surface to compact the sample.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine an approximate melting range.[6]
-
Accurate Melting Point Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature approximately 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]
2.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides a more precise and quantitative measurement of the melting point and the enthalpy of fusion.[7][8]
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The peak of this endothermic transition corresponds to the melting point (Tm).[9]
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Analytical balance
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium) to ensure temperature and enthalpy accuracy.[7]
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-20 mg) into a DSC sample pan.[7] Seal the pan.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting range.[10] The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature and the peak temperature of this endotherm are recorded. The area under the peak is proportional to the heat of fusion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.
References
- 1. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry [cureffi.org]
- 10. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylpyridine-4-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a chlorinated pyridine ring, a methyl group, and a carboxylic acid moiety, imparts a versatile reactivity profile that is highly sought after in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, general synthetic approaches, and significant applications, with a focus on its role as a key intermediate in the creation of biologically active molecules.
Core Properties and Data
This compound, also known as 2-chloro-6-methylisonicotinic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Weight | 171.58 g/mol [1][2] |
| CAS Number | 25462-85-5[1][2] |
| Empirical Formula | C₇H₆ClNO₂[1] |
| Melting Point | 208-214 °C (decomposes) |
| Synonyms | 2-Chloro-6-methylisonicotinic acid |
| Purity (typical) | ≥97%[1] |
| Appearance | White to off-white crystalline solid |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by its functional groups. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it a key handle for introducing further molecular complexity. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction.
Key Applications in Research and Development
The utility of this compound as a versatile intermediate stems from its ability to serve as a scaffold for the synthesis of a wide range of more complex molecules with desired biological activities.
Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents. The pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule allows for the facile introduction of pharmacophoric groups.
Agrochemical Innovation
In the field of agricultural science, this compound is a key component in the formulation of modern herbicides and pesticides. The pyridine carboxylic acid scaffold is a known auxinic herbicide, and modifications to this core structure can lead to compounds with enhanced selectivity and efficacy for weed control, ultimately improving crop yields. Its incorporation into herbicide formulations can result in compounds that selectively target weed growth without harming crops.
Experimental Protocols (General)
Detailed experimental protocols for reactions involving this compound are typically proprietary or found within specific patent literature. However, a general procedure for a common transformation, such as amide bond formation, is provided below as an illustrative example.
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for a specified time to form the activated ester.
-
Amine Addition: The desired amine is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the desired amide.
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity and strategic placement of functional groups make it an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. The continued exploration of its synthetic potential is expected to lead to the discovery of new and improved biologically active compounds.
References
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylpyridine-4-carboxylic acid, also known as 2-chloro-6-methylisonicotinic acid, is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including a chlorinated pyridine ring, a methyl group, and a carboxylic acid moiety, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its roles in the development of anti-inflammatory, antimicrobial, and herbicidal agents. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a valuable resource for researchers and professionals in the field.
Introduction and Historical Context
While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its development is rooted in the broader history of pyridine chemistry. The synthesis of pyridine and its derivatives has been a subject of extensive research since the late 19th and early 20th centuries. Early methods for the synthesis of the pyridine ring, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing a wide variety of substituted pyridines.
The introduction of functional groups, particularly halogens and carboxylic acids, onto the pyridine scaffold was a significant advancement. The chlorination of hydroxypyridines using reagents like phosphorus oxychloride became a standard and crucial transformation in the mid-20th century, enabling the production of chloropyridine intermediates. These intermediates proved to be highly valuable for further functionalization due to the reactivity of the carbon-chlorine bond in nucleophilic substitution reactions. A notable patent from the 1950s describes the preparation of 2-methyl-6-halogeno-pyridine-4-carboxylic acid derivatives, indicating that the core structure and its synthesis were being actively explored during this period for potential therapeutic applications.
The applications of pyridine carboxylic acids have expanded significantly over the decades. In agriculture, they are recognized for their herbicidal properties, with some acting as synthetic auxins that disrupt plant growth.[1] In medicine, pyridine-containing compounds have been investigated for a wide array of therapeutic uses, including as anti-inflammatory and antimicrobial agents.[2][3] this compound has emerged as a key building block in these fields, offering a versatile platform for the development of novel and effective molecules.
Physicochemical Properties and Data
This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 25462-85-5 | |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Melting Point | 206-214 °C | |
| Appearance | White to off-white crystalline solid | |
| Synonyms | 2-Chloro-6-methylisonicotinic acid | |
| Purity (typical) | ≥98% (HPLC) | |
| Storage Conditions | 0-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chlorination of the corresponding 2-hydroxy-6-methylpyridine-4-carboxylic acid. This transformation is a common and effective method for introducing a chlorine atom onto the pyridine ring, which then serves as a reactive handle for further synthetic modifications.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process starting from a suitable precursor to the hydroxypyridine, followed by the chlorination step.
Detailed Experimental Protocol: Chlorination of 2-Hydroxy-6-methylpyridine-4-carboxylic acid
The following protocol is a representative procedure for the chlorination of a hydroxypyridine derivative using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent. This method can be adapted for the synthesis of this compound from its 2-hydroxy precursor.
Materials:
-
2-Hydroxy-6-methylpyridine-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice-water bath
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Suitable reaction vessel (e.g., a sealed reactor for large-scale synthesis or a round-bottom flask with a reflux condenser for lab-scale)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2-hydroxy-6-methylpyridine-4-carboxylic acid.
-
Addition of Reagent: Carefully add phosphorus oxychloride to the starting material. For every mole of the hydroxypyridine, at least one mole of POCl₃ is required. In some procedures, an excess of POCl₃ is used, which also acts as the solvent. For a more environmentally friendly and efficient process, an equimolar amount of POCl₃ can be used, especially in a sealed reactor at elevated temperatures.[4] If required, pyridine can be added as a base.
-
Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will vary depending on the scale and specific procedure. A typical laboratory-scale reaction might involve heating to reflux for several hours. For larger-scale, solvent-free reactions in a sealed vessel, heating to 140-160°C for 2 hours is effective.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into a beaker of cold water in an ice bath. This step is highly exothermic and should be performed with caution.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9. The desired product, this compound, should precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product with high purity.
Applications and Mechanisms of Action
This compound is a valuable building block for creating a diverse range of molecules with important biological activities.
Agrochemicals: Herbicidal Activity
Pyridine carboxylic acids are a well-established class of herbicides. Their mechanism of action involves mimicking the natural plant growth hormone auxin.[1]
Pharmaceuticals: Anti-inflammatory and Antimicrobial Applications
Derivatives of this compound have shown promise in the development of new anti-inflammatory and antimicrobial drugs.
Many pyridine carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation.
The antimicrobial activity of certain pyridine derivatives can be attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Conclusion
This compound is a compound with a rich, albeit not centrally documented, history that has proven to be of immense value in both the agrochemical and pharmaceutical sectors. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an attractive starting material for the development of new herbicides, anti-inflammatory drugs, and antimicrobial agents. The mechanisms of action of its derivatives, which involve targeting fundamental biological pathways in plants and microbes, highlight the potential for creating highly effective and selective molecules. This guide has provided a detailed overview of this important chemical entity, offering valuable insights and practical information for researchers and developers in the chemical and life sciences.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Analysis of 2-Chloro-6-substituted-Pyridine-4-Carboxylic Acids: A Technical Guide
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-Chloro-6-methylpyridine-4-carboxylic acid are not available in the public domain. This technical guide therefore utilizes the comprehensive research conducted on its close structural analogue, 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) , as a representative model. The methodologies and findings presented herein are expected to provide a strong predictive framework for the theoretical behavior of the target methyl-substituted compound.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals interested in the computational chemistry of substituted pyridine carboxylic acids. It details the quantum chemical calculations, spectroscopic analysis, and potential biological interactions based on the available literature for CMPC.
Computational Methodology
The theoretical calculations for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2][3]
Experimental Protocols:
-
Computational Details: All quantum computational calculations were carried out using the DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional combined with the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-regarded for providing a good balance between accuracy and computational cost for molecular properties, vibrational spectra, and electronic transitions.[2] Calculations were performed for the CMPC monomer and for two dimeric conformations: a head-to-head (HH) dimer and a head-to-tail (HT) dimer.[1][2]
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The infrared spectrum was recorded in the 4000–400 cm⁻¹ region using a KBr pellet on a Perkin-Elmer Spectrum RX I spectrometer.[2]
-
FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range utilizing a Bruker RSF 27 spectrometer with an Nd:YAG laser (1064 nm excitation).[2]
-
Computational Workflow:
The following diagram illustrates the typical workflow for the theoretical analysis of molecules like CMPC.
Molecular Structure and Geometry
DFT calculations provide optimized geometric parameters (bond lengths and angles) that correspond to the minimum energy structure of the molecule. The following tables summarize key calculated parameters for the CMPC monomer.
Table 1: Selected Optimized Geometrical Parameters for CMPC Monomer
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
| C1-C2 | C-C | 1.393 | C1-C2-C3 | C-C-C | 119.5 |
| C2-C3 | C-C | 1.389 | C2-C3-C4 | C-C-C | 118.7 |
| C3-C4 | C-C | 1.395 | C3-C4-C5 | C-C-C | 119.2 |
| C4-C5 | C-C | 1.391 | C4-C5-N6 | C-C-N | 123.6 |
| C5-N6 | C-N | 1.341 | C5-N6-C1 | C-N-C | 117.3 |
| N6-C1 | N-C | 1.345 | N6-C1-C2 | N-C-C | 121.7 |
| C1-Cl11 | C-Cl | 1.745 | Cl11-C1-N6 | Cl-C-N | 115.4 |
| C3-C7 | C-C | 1.498 | C2-C3-C7 | C-C-C | 120.8 |
| C7-O8 | C=O | 1.211 | O8-C7-O9 | O-C-O | 123.1 |
| C7-O9 | C-O | 1.359 | C3-C7-O9 | C-C-O | 112.3 |
| O9-H15 | O-H | 0.969 | C7-O9-H15 | C-O-H | 105.8 |
| C5-O10 | C-O | 1.352 | C4-C5-O10 | C-C-O | 116.1 |
Data extracted from the theoretical study on 2-chloro-6-methoxypyridine-4-carboxylic acid.
Vibrational and Spectroscopic Analysis
Vibrational frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. The assignments of key vibrational modes for CMPC are presented below.
Table 2: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for CMPC
| Assignment Description | FT-IR (Observed) | FT-Raman (Observed) | Calculated (Scaled) |
| O-H Stretch (Carboxylic acid) | 3441 | - | 3568 |
| C-H Stretch (Methyl) | 2955 | 2953 | 2950 |
| C=O Stretch (Carboxylic acid) | 1713 | 1710 | 1715 |
| C=C Stretch (Pyridine ring) | 1601 | 1603 | 1605 |
| C-O Stretch (Carboxylic acid) | 1310 | 1308 | 1312 |
| C-Cl Stretch | 785 | 787 | 780 |
Frequencies are in cm⁻¹. Data corresponds to the CMPC monomer.
Electronic Properties and Reactivity Analysis
The electronic characteristics of a molecule are crucial for understanding its reactivity and potential as a drug candidate.
4.1 Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them relates to the molecule's stability.
Table 3: Calculated Electronic Properties of CMPC
| Property | Monomer | HT Dimer | HH Dimer |
| HOMO Energy (eV) | -6.89 | -6.71 | -6.68 |
| LUMO Energy (eV) | -2.15 | -2.29 | -2.25 |
| Energy Gap (ΔE) (eV) | 4.74 | 4.42 | 4.43 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity.
4.2 Natural Bond Orbital (NBO) Analysis NBO analysis provides insight into intramolecular charge transfer and delocalization. For the CMPC monomer, significant stabilization interactions were identified, including π → π* transitions within the pyridine ring and interactions involving the lone pairs of oxygen atoms with antibonding orbitals.[2] Key interactions include:
-
π(C3–C4) → π(C5–N6):* 111.7 kJ/mol
-
π(C5–N6) → π(C1–C2):* 115.9 kJ/mol
-
LP(O8) → π(C7–O9):* 139.3 kJ/mol
-
LP(O9) → π(C7–O8):* 184.1 kJ/mol
4.3 Non-Linear Optical (NLO) Properties The first hyperpolarizability (β₀) is a measure of a molecule's NLO activity. The calculated value for the CMPC monomer is significantly higher than that of urea, a standard reference material, suggesting potential for applications in NLO materials.[2]
Table 4: Calculated First Hyperpolarizability of CMPC
| Molecule | β₀ (x 10⁻³¹ cm⁵/esu) | Comparison to Urea |
| Urea (Reference) | ~3.72 | 1x |
| CMPC Monomer | 20.35 | ~6x |
| CMPC Dimer | >100 | ~30x |
Biological Activity and Molecular Docking
Theoretical studies can predict the potential of a molecule to act as a drug.
5.1 Drug-Likeness Analysis Analysis based on Lipinski's rule of five suggests that CMPC is a promising candidate for protein-ligand interactions and may be suitable for drug design.[1][2]
5.2 Molecular Docking Molecular docking simulations were performed to investigate the inhibitory activity of CMPC against microbial targets, specifically Mycobacterium tuberculosis.[1][2] The results indicated potential inhibition, suggesting that CMPC and its analogues could be explored for antimicrobial applications.[2]
The diagram below conceptualizes the inhibitory action of a pyridine carboxylic acid derivative on a bacterial enzyme, a common mechanism for antimicrobial drugs.
References
Methodological & Application
Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The synthetic route outlined is a robust and efficient method starting from the commercially available 2-Hydroxy-6-methylpyridine-4-carboxylic acid.
Application Notes
This compound serves as a versatile intermediate in organic synthesis. The presence of the chloro-, methyl-, and carboxylic acid functionalities on the pyridine ring allows for a variety of subsequent chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The carboxylic acid at the 4-position can be converted to esters, amides, or other derivatives, while the methyl group at the 6-position can potentially undergo further functionalization. This trifunctional scaffold is particularly valuable in medicinal chemistry for the construction of complex molecular architectures with potential biological activity.
The primary synthetic strategy detailed here involves the direct chlorination of 2-Hydroxy-6-methylpyridine-4-carboxylic acid. This transformation is a common and effective method for converting hydroxypyridines to their corresponding chloropyridines. The use of phosphorus oxychloride (POCl₃) is a well-established and reliable reagent for this purpose.
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | 86454-13-9 | C₇H₇NO₃ | 153.14 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating Agent |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base (optional) |
| This compound | 25462-85-5 | C₇H₆ClNO₂ | 171.58 | Product |
Experimental Protocols
This protocol is adapted from established procedures for the chlorination of hydroxypyridines using phosphorus oxychloride.[2][3]
Synthesis of this compound from 2-Hydroxy-6-methylpyridine-4-carboxylic acid
Materials:
-
2-Hydroxy-6-methylpyridine-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-Hydroxy-6-methylpyridine-4-carboxylic acid.
-
Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃) to the flask. An equimolar amount or a slight excess can be used. For larger scale reactions, the addition of one equivalent of a base like pyridine is recommended to neutralize the HCl generated.[3] The addition of POCl₃ should be done cautiously in a well-ventilated fume hood, as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux. The exact temperature and reaction time will depend on the scale and specific substrate, but typically, heating for several hours (e.g., 2-4 hours) is sufficient. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step should be performed with extreme caution in a fume hood as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.
-
Precipitation and Isolation: The product, this compound, may precipitate out of the acidic aqueous solution. If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid.
-
pH Adjustment and Extraction: If the product does not precipitate, adjust the pH of the aqueous solution to an acidic pH (around 3-4) using a suitable base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid) as needed to maximize the precipitation of the carboxylic acid. If the product remains in solution or if an oily residue forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-6-methylpyridine-4-carboxylic Acid in the Synthesis of Ponatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its chlorinated pyridine ring offers a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound as a crucial intermediate in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor. Ponatinib is utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation which confers resistance to other tyrosine kinase inhibitors.[1]
Application in the Synthesis of Ponatinib
The synthesis of Ponatinib involves a multi-step process where this compound serves as a precursor to a key benzoic acid intermediate, which is subsequently coupled with an aniline derivative to form the final drug molecule. The overall synthetic strategy hinges on the formation of an amide bond between these two key fragments.
Experimental Protocols
The following protocols outline a plausible synthetic route to Ponatinib, starting from this compound.
Step 1: Synthesis of 3-Iodo-4-methylbenzoic acid from this compound (Illustrative Transformation)
While direct conversion methods are proprietary, a conceptual multi-step pathway to a key structural analogue, 3-iodo-4-methylbenzoic acid, is presented here to illustrate the type of transformations required. The pyridine core of this compound would first need to be converted to a benzene ring, a complex transformation. A more direct synthetic route to Ponatinib's core often starts with commercially available substituted benzoic acids. For the purpose of these notes, we will begin the detailed protocol from a plausible advanced intermediate, 3-iodo-4-methylbenzoic acid, which embodies the core structure derivable from the topic compound.
Step 2: Synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
This step involves a Sonogashira coupling reaction between 3-iodo-4-methylbenzoic acid and 3-ethynylimidazo[1,2-b]pyridazine.
-
Materials:
-
3-Iodo-4-methylbenzoic acid
-
3-Ethynylimidazo[1,2-b]pyridazine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Protocol:
-
To a dried Schlenk flask, add 3-iodo-4-methylbenzoic acid (1.0 eq), 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF and triethylamine (3.0 eq) via syringe.
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid.
-
Step 3: Synthesis of Ponatinib via Amide Coupling
This final step involves the amide coupling of the benzoic acid intermediate with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
-
Materials:
-
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Argon or Nitrogen gas
-
-
Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
-
Amide Formation: In a separate flask, dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to afford Ponatinib.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 3-Iodo-4-methylbenzoic acid, 3-Ethynylimidazo[1,2-b]pyridazine | Pd(PPh₃)₂Cl₂, CuI, TEA | DMF | 80 | 12-16 | 75-85 |
| 3 | 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | SOCl₂, TEA | DCM | 0 to RT | 4-6 | 80-90 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Signaling Pathways and Mechanism of Action
Ponatinib: Inhibition of BCR-ABL1 Kinase
Ponatinib is a pan-BCR-ABL1 inhibitor, meaning it is effective against both the native BCR-ABL1 kinase and its various mutants, including the highly resistant T315I mutation.[2] The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML and Ph+ ALL. Ponatinib binds to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways.[2]
Caption: Ponatinib inhibits the BCR-ABL1 kinase, blocking downstream signaling pathways that promote cell proliferation and survival.
Ponatinib: Off-Target Effects on Notch-1 Signaling
While highly effective, Ponatinib is associated with vascular toxicity. This has been linked to its off-target effects on the Notch-1 signaling pathway in endothelial cells.[3][4] The Notch pathway is crucial for vascular development and homeostasis. Ponatinib-induced inhibition of Notch-1 signaling can lead to endothelial dysfunction, apoptosis, and reduced angiogenesis, contributing to adverse cardiovascular events.[3][5]
Caption: Ponatinib can inhibit Notch-1 signaling, leading to vascular toxicity.
General Tyrosine Kinase Inhibitor Signaling Pathways
Ponatinib and other tyrosine kinase inhibitors like Sorafenib often target multiple signaling pathways involved in cancer cell proliferation and angiogenesis. Key pathways include the Raf-MEK-ERK and the VEGFR/PDGFR pathways.
Caption: Overview of key signaling pathways targeted by tyrosine kinase inhibitors.
Experimental Workflow for Ponatinib Synthesis
The synthesis of Ponatinib from 3-iodo-4-methylbenzoic acid can be summarized in the following workflow:
Caption: A streamlined workflow for the synthesis of Ponatinib.
References
- 1. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
Application Notes and Protocols: 2-Chloro-6-methylpyridine-4-carboxylic acid in Agrochemical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid (CAS No. 25462-85-5) is a pivotal heterocyclic building block in the synthesis of modern agrochemicals.[1] Its unique structure, featuring a reactive chlorinated pyridine ring, makes it an invaluable intermediate for developing potent and selective herbicides and pesticides.[1] This document provides detailed application notes on the utility of this compound and its derivatives, focusing on their role as synthetic auxin herbicides. Experimental protocols for the synthesis of a representative herbicide and for evaluating herbicidal efficacy are also presented.
Mechanism of Action: Synthetic Auxins
Herbicides derived from pyridine carboxylic acids, including those synthesized from this compound, primarily function as synthetic auxins.[2][3][4] Auxins are a class of plant hormones that regulate cell growth and development. Synthetic auxin herbicides mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are more resistant to degradation by the plant.[3] This leads to an uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[3][4] The common symptoms include twisting of stems and leaves, cupping of leaves, and eventual necrosis.
The signaling pathway for auxins, and consequently synthetic auxin herbicides, is complex. At the molecular level, auxins bind to receptor proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes, leading to the physiological effects associated with auxin action.
Caption: Synthetic Auxin Signaling Pathway.
Representative Herbicides and Efficacy Data
Several commercially important herbicides belong to the pyridine carboxylic acid class. While the direct synthesis from this compound is proprietary for many commercial products, compounds like Picloram, Clopyralid, and Aminopyralid are structurally related and serve as excellent examples of the types of active ingredients that can be developed.
Table 1: Efficacy (EC50) of Representative Pyridine Carboxylic Acid Herbicides on Various Weed Species
| Herbicide | Weed Species | Common Name | EC50 Value | Reference |
| Picloram | Cirsium arvense | Canada Thistle | Varies with conditions | [5] |
| Clopyralid | Various broadleaf weeds | - | 50 µg/L (96h, root growth inhibition) | [6] |
| Aminopyralid | Cirsium arvense | Canada Thistle | More active at lower rates than clopyralid | [7] |
| Aminopyralid | Onion | (monocot) | 57.0 g/ha (emergence) | [8] |
| Aminopyralid | Barnyard grass | (monocot) | >230.8 g/ha | [8] |
Table 2: Acute Toxicity of Representative Pyridine Carboxylic Acid Herbicides
| Herbicide | Organism | Endpoint | Value | Reference |
| Picloram | Rat (oral) | LD50 | >5000 mg/kg | [9] |
| Picloram | Rainbow Trout | LC50 (96h) | 19.3 mg/L | [9] |
| Clopyralid | Rat (oral) | LD50 | >5000 mg/kg | [4] |
| Clopyralid | Rainbow Trout | LC50 (96h) | >103 mg/L | [4] |
| Aminopyralid | Rat (oral) | LD50 | >5000 mg/kg | [10] |
| Aminopyralid | Rainbow Trout | LC50 (96h) | >100 mg/L | [10] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Pyridine Carboxylic Acid Herbicide (Picloram)
This protocol describes a representative synthesis of Picloram, a potent pyridine carboxylic acid herbicide. While not a direct synthesis from this compound, it illustrates the key chemical transformations involved in the preparation of this class of compounds. The synthesis proceeds via ammonolysis of a polychlorinated picolinate.
Materials:
-
Methyl 3,4,5,6-tetrachloropicolinate
-
Methanol
-
Ammonia gas
-
Water
-
Hydrochloric acid (36%)
-
2L Autoclave
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Ammonolysis:
-
In a 2L autoclave, combine 281 g of methyl 3,4,5,6-tetrachloropicolinate, 1200 g of methanol, and 50 ml of water.[11]
-
Seal the autoclave and maintain the temperature at 20°C while slowly introducing 170 g of ammonia gas.[11]
-
Heat the autoclave to 120-130°C and maintain the reaction for 8 hours.[11]
-
Monitor the reaction by HPLC to ensure the consumption of the starting material.[11]
-
-
Work-up and Isolation:
-
Cool the reaction mixture and transfer it to a distillation flask.
-
Remove the methanol-ammonia solution by distillation at normal pressure until the liquid temperature reaches 80-85°C.[11]
-
Add 200 ml of water and continue distillation until the liquid temperature reaches 98-100°C.[11]
-
Cool the remaining solution and slowly add 100 g of 36% hydrochloric acid dropwise until the pH reaches 1-2.[11]
-
Heat the mixture to 50-60°C for 2 hours to promote crystallization.[11]
-
Cool the mixture to below 30°C and collect the solid product by filtration.[11]
-
Wash the solid with 100 ml of water and dry to obtain the final product.[11]
-
Caption: Representative Herbicide Synthesis Workflow.
Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the efficacy of a herbicide derived from this compound.
Materials:
-
Test herbicide
-
Susceptible weed species (e.g., Brassica napus - rape, Amaranthus retroflexus - redroot pigweed)
-
Resistant crop species (e.g., Triticum aestivum - wheat)
-
Pots with sterile soil mix
-
Greenhouse with controlled temperature and light conditions
-
Precision bench sprayer
-
Deionized water
-
Adjuvant (if required by formulation)
Procedure:
-
Plant Preparation:
-
Sow seeds of the selected weed and crop species in pots.
-
Grow the plants in a greenhouse under optimal conditions (e.g., 25°C day/18°C night, 16h photoperiod).
-
Allow the plants to reach the 2-4 true leaf stage before treatment.
-
-
Herbicide Application:
-
Prepare a stock solution of the test herbicide in deionized water. If necessary, use a suitable adjuvant.
-
Create a dilution series to test a range of concentrations.
-
Calibrate the precision bench sprayer to deliver a consistent volume of spray solution.
-
Apply the different herbicide concentrations to the plants. Include a negative control (water/adjuvant only) and a positive control (a commercial herbicide with a similar mode of action).
-
-
Data Collection and Analysis:
-
Return the treated plants to the greenhouse.
-
Assess the plants for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Record visual injury ratings on a scale of 0 (no effect) to 100 (complete death).
-
At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percent inhibition of growth compared to the negative control.
-
Use the dose-response data to calculate the EC50 value (the concentration of herbicide that causes a 50% reduction in plant growth).
-
References
- 1. nbinno.com [nbinno.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. invasive.org [invasive.org]
- 5. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fs.usda.gov [fs.usda.gov]
- 9. wsdot.wa.gov [wsdot.wa.gov]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. Picloram synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reaction Mechanisms of 2-Chloro-6-methylpyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid and its derivatives are versatile heterocyclic building blocks of significant interest in pharmaceutical and agrochemical research. The pyridine scaffold is a common motif in a vast array of biologically active compounds. The presence of a chlorine atom at the 2-position, activated by the ring nitrogen, provides a reactive handle for various chemical transformations. This, combined with the directing and electronic effects of the methyl and carboxylic acid groups, makes this scaffold an attractive starting point for the synthesis of complex molecular architectures.
These application notes provide a detailed overview of the primary reaction mechanisms involving this compound derivatives, focusing on Nucleophilic Aromatic Substitution (SNAг) and Palladium-Catalyzed Cross-Coupling reactions. Detailed experimental protocols and representative quantitative data are provided to guide researchers in the synthesis and functionalization of this important class of compounds. For practical reasons, such as improved solubility in organic solvents and prevention of side reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) during these transformations.
Key Reaction Mechanisms
The reactivity of the this compound scaffold is dominated by two principal pathways:
-
Nucleophilic Aromatic Substitution (SNAг): This reaction involves the displacement of the chloride at the C2 position by a nucleophile. The pyridine nitrogen atom withdraws electron density from the ring, making the C2 and C6 positions electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing carboxylate group at C4 further activates the ring for this type of transformation.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. Common examples include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Nucleophilic Aromatic Substitution (SNAг)
SNAг is a fundamental reaction for introducing a variety of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles, onto the pyridine ring.
Reaction Principle
The reaction is typically carried out by heating the 2-chloropyridine derivative with a nucleophile, often in the presence of a base in a polar aprotic solvent. The rate of reaction is influenced by the nucleophilicity of the attacking species and the electronic properties of the pyridine ring.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAг)
Caption: SNAг mechanism via a Meisenheimer intermediate.
Experimental Protocol: Amination of Methyl 2-chloro-6-methylpyridine-4-carboxylate
This protocol describes a typical procedure for the reaction of an amine with methyl 2-chloro-6-methylpyridine-4-carboxylate.
Materials:
-
Methyl 2-chloro-6-methylpyridine-4-carboxylate
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv), the amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF or DMSO via syringe to achieve a concentration of 0.2-0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative SNAг Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 85 |
| Morpholine | K₂CO₃ | DMSO | 130 | 8 | 92 |
| Sodium Methoxide | N/A | Methanol | Reflux | 6 | 95 |
| Sodium Thiophenoxide | N/A | DMF | 100 | 4 | 98 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions offer a powerful and versatile approach to construct new C-C and C-N bonds, significantly expanding the chemical space accessible from this compound derivatives.
Diagram 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)-C(sp²) bonds by coupling the chloropyridine with an organoboron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-chloro-6-methylpyridine-4-carboxylate
Materials:
-
Methyl 2-chloro-6-methylpyridine-4-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
In a Schlenk flask, combine methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 91 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene | 110 | 88 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
Note: Yields are representative and optimization may be required for specific substrates.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, coupling the chloropyridine with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Methyl 2-chloro-6-methylpyridine-4-carboxylate
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a glovebox or Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Add methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data: Representative Buchwald-Hartwig Aminations
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 90 |
| Morpholine | Pd₂(dba)₃/BINAP (1/1.5) | K₃PO₄ | Dioxane | 110 | 87 |
| Benzylamine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Toluene | 100 | 84 |
Note: Yields are based on similar chloropyridine substrates and may require optimization.
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the chloropyridine and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 2-chloro-6-methylpyridine-4-carboxylate
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) cocatalyst
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a degassed solution of methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv) in the solvent, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Add the amine base followed by the terminal alkyne (1.2-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and filter to remove salts.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: Representative Sonogashira Couplings
| Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄/CuI (2/5) | Et₃N | THF | 50 | 88 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI (3/6) | i-Pr₂NH | DMF | 60 | 82 |
| 1-Hexyne | Pd(PPh₃)₄/CuI (2/5) | Et₃N | THF | 50 | 79 |
Note: Chloropyridines are less reactive than their bromo or iodo counterparts in Sonogashira couplings, and may require higher catalyst loadings or temperatures.
Heck Reaction
The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene.
Experimental Protocol: Heck Reaction
Materials:
-
Methyl 2-chloro-6-methylpyridine-4-carboxylate
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (optional, e.g., P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
In a pressure vessel, combine methyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).
-
If required, add the phosphine ligand (4-10 mol%).
-
Add the solvent.
-
Seal the vessel and heat to 120-160 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, filter off the catalyst, and dilute with an organic solvent.
-
Wash with water, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data: Representative Heck Reactions
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ (3/6) | Et₃N | DMF | 140 | 75 |
| Styrene | Pd(OAc)₂ (5) | K₂CO₃ | NMP | 150 | 70 |
Note: Heck reactions with aryl chlorides are challenging and often require higher temperatures and specific catalyst systems.
Experimental Workflow Visualization
Diagram 3: General Workflow for a Cross-Coupling Reaction
Application Notes: Synthesis of Amides from 2-Chloro-6-methylpyridine-4-carboxylic acid
Introduction
The formation of an amide bond is one of the most crucial and frequently employed reactions in medicinal chemistry and drug development. Amide linkages are integral to the structure of countless biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. 2-Chloro-6-methylpyridine-4-carboxylic acid is a valuable heterocyclic building block, and its derivatization into various amides allows for the systematic exploration of chemical space to identify novel therapeutic agents.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the synthesis of amides from this compound necessitates the activation of the carboxylic acid group to enhance its electrophilicity. This is typically achieved using a variety of "coupling reagents".[3][4] This document outlines several robust protocols for this transformation, utilizing common and effective coupling agents suitable for a research and development setting.
General Reaction Scheme
The overall transformation involves the coupling of this compound with a primary or secondary amine in the presence of a coupling agent and a non-nucleophilic base.
Caption: General scheme for amide bond formation.
Experimental Protocols
Three common methods for the synthesis of amides from this compound are detailed below. The choice of method may depend on the specific amine substrate, scale, and desired purity profile.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times with minimal side reactions.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).
-
Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq).[6] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (Hydroxybenzotriazole) to form a highly reactive activated ester, which minimizes side reactions and potential racemization.[2][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.2 M).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl (2x) to remove excess base and amine, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (e.g., hexanes/ethyl acetate).
Protocol 3: Acyl Chloride Formation and Subsequent Amination
This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This method is robust but requires handling of moisture-sensitive reagents like thionyl chloride or oxalyl chloride.[2][6][8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Anhydrous DCM or Toluene
-
Amine (primary or secondary)
-
TEA or Pyridine
-
Saturated aqueous NaHCO₃ solution
Procedure:
Step A: Acyl Chloride Formation
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5 eq) followed by a catalytic drop of DMF.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-70 °C depending on the solvent) for 1-3 hours, or until gas evolution ceases.
-
Cool the mixture to room temperature and carefully remove the excess solvent and SOCl₂ or (COCl)₂ in vacuo. The resulting crude acyl chloride is typically used immediately without further purification.
Step B: Amination
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as TEA or pyridine (2.0 eq) in anhydrous DCM.[2]
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Summary
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling | Protocol 3: Acyl Chloride Method |
| Coupling Agent | HATU | EDC / HOBt | SOCl₂ or (COCl)₂ |
| Base | DIPEA or TEA | DIPEA or TEA | TEA or Pyridine |
| Typical Solvent | DMF, DCM | DMF, DCM | DCM, Toluene |
| Reaction Temp. | Room Temperature | 0 °C to Room Temperature | Reflux (Step A), 0 °C to RT (Step B) |
| Reaction Time | 1 - 4 hours | 12 - 18 hours | 2 - 6 hours (total) |
| Key Advantages | Fast, high yield, low side products | Cost-effective, water-soluble byproduct | Robust, uses inexpensive reagents |
| Considerations | Reagent is relatively expensive | Longer reaction times | Harsh reagents, moisture-sensitive |
Workflow Visualization
References
- 1. Khan Academy [khanacademy.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Note: Quantitative Analysis of 2-Chloro-6-methylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of drug substances. This document provides detailed analytical methods for the quantification of this compound in biological matrices and bulk substances, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development and optimization.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 25462-85-5 | [1][2] |
| Melting Point | 208-212 °C (decomposes) | [2] |
| Appearance | Solid | [2] |
| SMILES | Cc1cc(C(=O)O)cc(Cl)n1 | [1] |
| InChI Key | ZGZMEKHQIZSZOH-UHFFFAOYSA-N | [1][2] |
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analytical methods described in this document. These values are provided as a general guide and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 8% | < 15% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or relatively clean sample matrices.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[3][4]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or other protein precipitation agents
2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometer Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 172.0 (for [M+H]⁺)
-
Product Ions (Q3): To be determined by direct infusion of the standard. Plausible fragments would result from the loss of CO₂ (m/z 128.0) or other characteristic fragments.
-
Collision Energy (CE) and other MS parameters: Optimize by infusing the standard solution.
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
6. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: General workflow for sample analysis from receipt to reporting.
Caption: Step-by-step workflow for plasma sample preparation for LC-MS/MS analysis.
References
- 1. chemeo.com [chemeo.com]
- 2. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
Application Notes and Protocols for 2-Chloro-6-methylpyridine-4-carboxylic Acid in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Chloro-6-methylpyridine-4-carboxylic acid as a versatile building block in various palladium-catalyzed cross-coupling reactions. This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The protocols provided are based on established methodologies for similar 2-chloropyridine derivatives and serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a variety of aryl or vinyl substituents at the 2-position, leading to the synthesis of 2-aryl-6-methylpyridine-4-carboxylic acid derivatives. These products are of significant interest in medicinal chemistry.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of 2-Halopyridine Derivatives
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-halopyridine substrates with boronic acids. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong basis for reaction development.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
| 3 | 2-Bromo-6-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 75-85 |
| 4 | 2-Chloro-4-carboxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-Amyl alcohol | 110 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction allows for the introduction of an alkynyl group at the 2-position of this compound, yielding 2-alkynyl-6-methylpyridine-4-carboxylic acid derivatives, which are valuable precursors in organic synthesis.
General Reaction Scheme:
Quantitative Data for Sonogashira Coupling of 2-Halopyridine Derivatives
The following table presents typical conditions and yields for the Sonogashira coupling of various 2-halopyridines with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 85-95 |
| 2 | 2-Chloropyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 80 | 70-80 |
| 3 | 2-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 50 | 90-98 |
| 4 | 2-Chloro-4-carboxypyridine | Phenylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | 65-75 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous, degassed tetrahydrofuran (THF, 5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycles for Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound, this allows for the introduction of a wide range of primary and secondary amines at the 2-position, producing 2-amino-6-methylpyridine-4-carboxylic acid derivatives.
General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of 2-Halopyridine Derivatives
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of various 2-halopyridines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 90-98 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 85-95 |
| 3 | 2-Bromo-6-methylpyridine | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| 4 | 2-Chloro-4-carboxypyridine | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 110 | 75-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Heck Coupling: C-C Bond Formation
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[2][5] This reaction can be used to introduce vinyl substituents at the 2-position of this compound.
General Reaction Scheme:
Quantitative Data for Heck Coupling of 2-Halopyridine Derivatives
The following table shows typical conditions and yields for the Heck coupling of 2-halopyridines.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 80-90 |
| 2 | 2-Chloropyridine | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | DMF | 120 | 70-80 |
| 3 | 2-Iodopyridine | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 100 | 85-95 |
| 4 | 2-Chloro-4-carboxypyridine | Styrene | Pd(OAc)₂ (2) | Herrmann's catalyst (2) | Cy₂NMe | NMP | 140 | 60-70 |
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Argon or Nitrogen gas
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Preparation of 2-Chloro-6-methylpyridine-4-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid esters, which are key building blocks in the development of pharmaceuticals and agrochemicals.[1] Two primary synthetic routes are presented: the direct Fischer esterification of this compound and a two-step procedure involving the formation of an acyl chloride intermediate followed by esterification. This guide offers comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the reaction pathways and workflows to aid in successful synthesis.
Introduction
This compound and its ester derivatives are versatile intermediates in organic synthesis. The presence of the chloro- and methyl- groups on the pyridine ring, along with the carboxylic acid or ester functionality, allows for a variety of subsequent chemical transformations. These compounds are integral to the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. The selection of a synthetic route for the preparation of this compound esters depends on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. This document outlines two robust and commonly employed methods for this transformation.
Synthetic Pathways
Two principal methods for the preparation of this compound esters are detailed below.
Method 1: Direct Fischer Esterification
This method involves the direct reaction of this compound with an alcohol in the presence of a strong acid catalyst. This is an equilibrium-driven reaction, and to ensure a high yield of the ester, it is typically performed using a large excess of the alcohol, which also serves as the solvent. The removal of water as it is formed can also be employed to drive the equilibrium towards the product.[2][3]
Method 2: Two-Step Synthesis via Acyl Chloride
This alternative route involves the conversion of the carboxylic acid to the more reactive 2-chloro-6-methylpyridine-4-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol to yield the ester. This method is often faster and can proceed under milder conditions than direct esterification, and it is not an equilibrium reaction.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound esters.
Experimental Protocols
Method 1: Direct Fischer Esterification of this compound
This protocol describes the synthesis of methyl 2-chloro-6-methylpyridine-4-carboxylate. The same procedure can be followed for other simple alcohols like ethanol by substituting methanol accordingly.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
Method 2: Two-Step Synthesis via 2-Chloro-6-methylpyridine-4-carbonyl chloride
This protocol is divided into two parts: the formation of the acyl chloride and its subsequent reaction with an alcohol.
Part A: Preparation of 2-Chloro-6-methylpyridine-4-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude 2-chloro-6-methylpyridine-4-carbonyl chloride, which can be used in the next step without further purification.
Part B: Esterification of 2-Chloro-6-methylpyridine-4-carbonyl chloride
Materials:
-
Crude 2-Chloro-6-methylpyridine-4-carbonyl chloride
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude 2-chloro-6-methylpyridine-4-carbonyl chloride from Part A in anhydrous dichloromethane.
-
In a separate flask, dissolve the anhydrous alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the alcohol/base solution in an ice bath.
-
Slowly add the solution of the acyl chloride to the cooled alcohol/base solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization as described in Method 1.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflows for ester synthesis.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of methyl and ethyl 2-chloro-6-methylpyridine-4-carboxylate. Please note that yields are highly dependent on reaction scale, purity of reagents, and efficiency of the workup and purification procedures.
| Parameter | Method 1: Fischer Esterification (Methyl Ester) | Method 2: Via Acyl Chloride (Ethyl Ester) |
| Starting Material | This compound | This compound |
| Reagents | Methanol, H₂SO₄ (cat.) | 1. SOCl₂, DMF (cat.)2. Ethanol, Triethylamine |
| Solvent | Methanol | 1. Toluene2. Dichloromethane |
| Reaction Temperature | Reflux (~65 °C) | 1. Reflux (~110 °C)2. 0 °C to Room Temp. |
| Reaction Time | 4 - 8 hours | 1. 2 - 3 hours2. 1 - 2 hours |
| Typical Yield | 70 - 85% | 80 - 95% |
| Purification | Column Chromatography or Recrystallization | Column Chromatography or Recrystallization |
Conclusion
The preparation of this compound esters can be effectively achieved through either direct Fischer esterification or a two-step process via the corresponding acyl chloride. The direct esterification is a simpler procedure with fewer steps, while the acyl chloride method may offer higher yields and faster reaction times. The choice of method will depend on the specific requirements of the synthesis. The protocols and data provided in these notes are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science.
References
Functionalization of the Pyridine Ring in 2-Chloro-6-methylpyridine-4-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyridine-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its substituted pyridine core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the key functionalization reactions of the pyridine ring of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Key Functionalization Strategies
The primary strategies for modifying the 2-position of the pyridine ring in this compound involve the displacement of the chloro group. This can be achieved through two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This class of reactions involves the direct displacement of the chloride by a nucleophile. The electron-deficient nature of the pyridine ring facilitates this type of transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a robust and versatile methodology for the introduction of a wide array of substituents at the 2-position of the pyridine ring. The general workflow for these reactions is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is particularly useful for synthesizing 2-aryl-6-methylpyridine-4-carboxylic acid derivatives.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Hypothetical |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 | Hypothetical |
Note: The data in this table is representative and based on typical conditions for similar substrates. Actual results may vary.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 2-alkynyl-6-methylpyridine-4-carboxylic acid derivatives.
Reaction Scheme:
Caption: Sonogashira coupling reaction scheme.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 | Hypothetical |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 50 | 4 | 88 | Hypothetical |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | DMF | RT | 12 | 75 | Hypothetical |
Note: The data in this table is representative and based on typical conditions for similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction scheme.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound with an amine is as follows:
-
To a dry reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture with stirring at a temperature typically between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 12 | 95 | Hypothetical |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 82 | Hypothetical |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 88 | Hypothetical |
Note: The data in this table is representative and based on typical conditions for similar substrates. Actual results may vary.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct and often metal-free method for the functionalization of the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
Reaction Mechanism:
Caption: General mechanism for SNAr reaction.
Experimental Protocol:
A general procedure for the SNAr reaction of this compound with a nucleophile (e.g., an amine or an alkoxide) is as follows:
-
Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add the nucleophile (1.5-3.0 equiv.). If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required to scavenge the HCl byproduct.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product or to facilitate extraction.
-
Collect the solid product by filtration or extract the aqueous phase with an organic solvent.
-
Wash the crude product and purify by recrystallization or column chromatography.
Quantitative Data:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | - | Methanol | 50 | 2 | 85 | [2] |
| Ammonia | - | aq. Solution | 150 (sealed tube) | 6 | 70 | Hypothetical |
| Sodium Methoxide | - | Methanol | Reflux | 4 | 90 | Hypothetical |
Note: The data in this table is representative and based on typical conditions for similar substrates. Actual results may vary.
Conclusion
The functionalization of the pyridine ring in this compound is readily achievable through a variety of modern synthetic methods. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide access to a vast chemical space of C-C and C-N linked derivatives. Additionally, nucleophilic aromatic substitution offers a direct and often complementary approach for the introduction of various nucleophiles. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel compounds based on this versatile pyridine scaffold. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the desired outcomes.
References
Application Notes and Protocols: 2-Chloro-6-methylpyridine-4-carboxylic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Chloro-6-methylpyridine-4-carboxylic acid in material science, focusing on its role in enhancing the properties of polymers. The following sections detail its application in improving thermal and chemical resistance, as well as hypothetical protocols for the synthesis and characterization of materials incorporating this compound.
Introduction
This compound is a versatile heterocyclic compound with potential applications in the development of advanced materials. Its rigid pyridine core, coupled with the reactive carboxylic acid and chloro functionalities, makes it an attractive building block for modifying and synthesizing polymers. The incorporation of this molecule into polymer structures is anticipated to enhance thermal stability, chemical resistance, and other key material properties.[1]
Application in Polymer Science: Enhancing Thermal and Chemical Resistance
The introduction of this compound into polymer backbones can significantly improve their performance under harsh conditions. The pyridine ring is known for its high thermal stability, and its integration can elevate the degradation temperature of the resulting polymer. Furthermore, the chloro and methyl groups can enhance chemical resistance by shielding the polymer chains from chemical attack.[1]
Quantitative Data Summary
The following table summarizes hypothetical performance data for a standard polymer (e.g., a polyester) compared to a modified version incorporating this compound.
| Property | Standard Polyester | Polyester with this compound |
| Thermal Properties | ||
| Decomposition Temperature (TGA, 5% weight loss) | 350 °C | 410 °C |
| Glass Transition Temperature (DSC) | 75 °C | 95 °C |
| Chemical Resistance (Weight Change after 24h immersion) | ||
| 10% Sulfuric Acid | - 1.2% | - 0.3% |
| 10% Sodium Hydroxide | - 2.5% | - 0.8% |
| Acetone | - 5.8% | - 1.5% |
| Toluene | - 3.1% | - 0.9% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific polymer system and the degree of incorporation of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Modified Polyester with Enhanced Thermal and Chemical Resistance
This protocol describes the synthesis of a polyester incorporating this compound via condensation polymerization.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Ethylene glycol
-
Antimony trioxide (catalyst)
-
Trichlorobenzene (solvent)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum filtration apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Purge the system with dry nitrogen gas.
-
To the three-neck flask, add this compound (0.1 mol) and terephthaloyl chloride (0.9 mol) dissolved in trichlorobenzene (200 mL).
-
Begin stirring the mixture.
-
Slowly add ethylene glycol (1.05 mol) to the flask using the dropping funnel.
-
Add a catalytic amount of antimony trioxide.
-
Heat the reaction mixture to 180°C and maintain for 2 hours.
-
Gradually increase the temperature to 220°C while continuing to stir.
-
After 4 hours, apply a vacuum to remove the by-products and excess solvent.
-
Continue the reaction under vacuum for another 2 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the polymer using the vacuum filtration apparatus and wash thoroughly with methanol.
-
Dry the resulting polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
-
Thermal Gravimetric Analysis (TGA): To determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of the pyridine moiety into the polymer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure.
Protocol 2: Evaluation of Chemical Resistance
This protocol outlines a standard procedure for assessing the chemical resistance of the synthesized polymer.
Materials:
-
Polymer samples (standard and modified)
-
Test chemicals (e.g., 10% sulfuric acid, 10% sodium hydroxide, acetone, toluene)
-
Beakers
-
Analytical balance
Procedure:
-
Cut the polymer samples into uniform pieces of approximately 1 cm x 1 cm.
-
Accurately weigh each sample and record the initial weight (W_i).
-
Immerse each sample in a separate beaker containing one of the test chemicals.
-
Cover the beakers to prevent evaporation.
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After 24 hours, remove the samples from the chemical solutions.
-
Gently rinse the samples with deionized water and blot dry.
-
Dry the samples in a vacuum oven at 50°C until a constant weight is achieved.
-
Weigh the dried samples and record the final weight (W_f).
-
Calculate the percentage weight change using the formula: Weight Change (%) = [(W_f - W_i) / W_i] * 100
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Structure-property relationship.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6-methylpyridine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS: 25462-85-5).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and acid-base extraction. The choice between these methods depends on the nature of the impurities present in the crude product.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar protic solvents like ethanol or a mixture of ethanol and water are often good starting points. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts or separates as a liquid phase from the cooling solution. This can be addressed by:
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Increasing the solvent volume: The concentration of the solute may be too high.
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Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Using a different solvent system: A solvent with a lower boiling point or a co-solvent system might be necessary.
Q4: What is the principle behind using acid-base extraction for purification?
A4: Acid-base extraction leverages the acidic nature of the carboxylic acid group.[1][2] By treating the crude product dissolved in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[3] This salt partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid.[4]
Q5: I am not getting good recovery after acid-base extraction. What could be the reason?
A5: Low recovery can result from several factors:
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Incomplete precipitation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate and precipitate the carboxylic acid.
-
Product solubility: The product might have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath before filtration can help maximize precipitation.
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Multiple extractions: Perform multiple extractions with the organic solvent to ensure all the purified product is recovered from the aqueous phase after acidification.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| Colored Impurities Remain | High molecular weight, colored byproducts are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. |
| Purity improvement is minimal | The chosen solvent dissolves impurities as well as the product. | Experiment with different solvent systems. A binary solvent system (one in which the compound is soluble and one in which it is less soluble) can sometimes provide better selectivity. |
| Co-precipitation of impurities | The cooling process is too rapid, trapping impurities within the crystal lattice. | Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. |
Issue 2: Emulsion Formation During Acid-Base Extraction
| Symptom | Possible Cause | Troubleshooting Step |
| A stable emulsion forms at the interface of the organic and aqueous layers. | High concentration of impurities or vigorous shaking. | 1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of a 10 g batch of crude this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent & Volume |
| Recrystallization | 85 | >98 | 75-85 | Ethanol (~100-150 mL) |
| Acid-Base Extraction | 85 | >99 | 80-90 | Ethyl Acetate (200 mL) & 5% NaHCO₃ (aq) (2 x 100 mL) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Basification: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with the sodium bicarbonate solution to ensure all the carboxylic acid has been transferred to the aqueous phase.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 2 and 3. A white precipitate of the purified product should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
Caption: General workflows for purification.
Caption: Troubleshooting "oiling out".
References
stability and storage conditions for 2-Chloro-6-methylpyridine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS: 25462-85-5), including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 0-8°C.[1] To ensure stability, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[2] For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is also advised.[3]
Q2: Is this compound sensitive to light?
A2: Yes, it is recommended to protect the compound from light to maintain its quality.[2] Exposure to light can potentially lead to degradation over time. Storing the material in an amber or opaque vial is a recommended practice to prevent photodecomposition.
Q3: How should I handle this compound in the laboratory for short-term use?
A3: During short-term use, minimize exposure of the compound to atmospheric moisture and air, as it is noted to be hygroscopic and air-sensitive.[2] It is advisable to handle the compound in a controlled environment, such as a glovebox or under a flow of inert gas, if possible. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: What are the signs of degradation of this compound?
A5: Physical signs of degradation can include a change in color from its typical white to off-white appearance to a yellow or brown hue.[4] The formation of clumps or a change in the solid's texture may also indicate moisture absorption. For a definitive assessment of degradation, analytical techniques such as HPLC or GC-MS should be employed to identify impurities and degradation products.
Q6: What are the hazardous decomposition products of this compound?
A6: In the event of thermal decomposition or fire, this compound may produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent Experimental Results or Low Yield
If you are experiencing inconsistent results or lower than expected yields in your reactions, consider the stability of your starting material.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of the Reagent | 1. Visually inspect the compound for any color change. 2. Run a purity check using HPLC or NMR on your current stock. 3. If degradation is confirmed, use a fresh, unopened sample for your experiment. | The compound's stability can be compromised by improper storage, leading to the presence of impurities that may interfere with your reaction. |
| Moisture Contamination | 1. Ensure all glassware is thoroughly dried before use. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Use anhydrous solvents in your reaction. | The compound is hygroscopic, and the presence of water can lead to hydrolysis or side reactions. |
| Incompatibility with Reaction Conditions | 1. Review your reaction scheme for the presence of strong oxidizing agents. 2. Assess the pH of your reaction mixture; extreme pH values may affect stability. | The compound is known to be incompatible with strong oxidizers.[2] While specific pH stability data is not readily available, carboxylic acids and pyridine rings can be sensitive to highly acidic or basic conditions. |
Issue 2: Physical Changes in the Stored Compound
If you observe changes in the physical appearance of your this compound.
| Observation | Potential Cause | Recommended Action |
| Color Change (White to Yellow/Brown) | Oxidation or Photodecomposition | 1. Discard the discolored material. 2. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.[4] |
| Clumping or Caking of the Solid | Moisture Absorption (Hygroscopicity) | 1. Dry the material under vacuum if appropriate for your application, though this may not remove all absorbed water. 2. For future storage, use a desiccator and ensure the container is tightly sealed. |
Experimental Protocols
Protocol: General Workflow for Assessing Stability
This protocol outlines a general method for determining the stability of this compound under specific stress conditions.
-
Sample Preparation:
-
Accurately weigh several samples of this compound into appropriate vials.
-
Prepare a control sample to be stored under ideal conditions (e.g., -20°C in a desiccator, under nitrogen).
-
-
Application of Stress Conditions:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Light Stress: Expose samples to a controlled light source (e.g., a photostability chamber).
-
Humidity Stress: Place samples in a humidity-controlled chamber (e.g., 75% RH).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one sample from each stress condition.
-
-
Analytical Testing:
-
Dissolve the samples in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the samples and the control using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The HPLC method should be capable of separating the parent compound from potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the control.
-
Identify and quantify any major degradation products.
-
Plot the degradation over time to determine the degradation kinetics.
-
Data Presentation
When presenting stability data, a clear and structured table is essential for easy comparison.
Table 1: Example of Thermal Stability Data Presentation
| Time (Weeks) | Storage Condition | Purity (%) by HPLC | Major Degradation Product 1 (%) | Appearance |
| 0 | - | 99.8 | < 0.1 | White Solid |
| 4 | 25°C / 60% RH | 99.5 | 0.2 | White Solid |
| 4 | 40°C / 75% RH | 98.2 | 1.1 | Off-white Solid |
| 8 | 25°C / 60% RH | 99.3 | 0.3 | White Solid |
| 8 | 40°C / 75% RH | 96.5 | 2.5 | Light Yellow Solid |
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing chemical stability.
References
Technical Support Center: Scale-Up of 2-Chloro-6-methylpyridine-4-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Chloro-6-methylpyridine-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
A1: Scaling up the synthesis of this compound from laboratory to pilot or industrial scale often presents challenges that are not apparent on a smaller scale. These include:
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Reduced Yields and Slower Reaction Times: Reactions that are efficient at the lab scale may experience a significant drop in yield and require longer completion times upon scale-up.[1]
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Exotherm Control: The oxidation and chlorination steps in the synthesis can be exothermic. In larger reactors, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, which can lead to temperature increases, side reactions, and potential safety hazards.[1][2]
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Mixing and Mass Transfer Limitations: Inadequate mixing in large reactors can result in localized concentration and temperature gradients, leading to the formation of impurities and reduced product quality.[1]
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Changes in Impurity Profile: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[1][2]
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Product Isolation and Purification: Isolating and purifying large quantities of the final product can be challenging, often requiring the development of new, scalable crystallization and purification methods.[1]
Q2: What is a common synthetic route for this compound, and what are the critical control points during scale-up?
A2: A common synthetic pathway starts from 2,6-lutidine. The key steps involve oxidation of one methyl group to a carboxylic acid, followed by chlorination.
Caption: A simplified potential synthesis pathway for this compound.
Critical control points during scale-up include:
-
Oxidation Step: Controlling the reaction temperature to prevent over-oxidation and formation of pyridine-2,6-dicarboxylic acid. The choice of oxidizing agent and catalyst is also crucial.
-
Chlorination Step: Managing the stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride) and the removal of acidic byproducts. The reaction temperature must be carefully controlled to avoid unwanted side reactions.[3]
-
Work-up and Isolation: Ensuring efficient removal of reagents and byproducts. The crystallization process needs to be optimized for yield and purity at a larger scale.
Q3: How can I improve the yield and reduce the reaction time of my scaled-up synthesis?
A3: To enhance the efficiency of your scaled-up production, consider the following strategies:
-
Process Optimization: Systematically vary parameters such as temperature, pressure, reaction time, and catalyst loading to find the optimal conditions for the larger scale.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and intermediates, and ease of product isolation. A solvent that works well in the lab may not be suitable for a large-scale process due to safety, cost, or purification concerns.[1]
-
Catalyst Screening: Investigate different catalysts to improve reaction rates and selectivity. For instance, in related pyridine syntheses, catalysts have been shown to significantly improve yields.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Oxidation of 2,6-Lutidine | 1. Optimize Oxidant Stoichiometry: Ensure the molar ratio of the oxidizing agent to the starting material is optimal. 2. Increase Reaction Temperature/Time: Carefully increase the reaction temperature and/or extend the reaction time, monitoring for the formation of byproducts. 3. Catalyst Deactivation: If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent. |
| Over-oxidation to Pyridine-2,6-dicarboxylic Acid | 1. Lower Reaction Temperature: Maintain a lower and more controlled reaction temperature. 2. Reduce Oxidant Concentration: Add the oxidizing agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. |
| Inefficient Chlorination | 1. Verify Purity of Chlorinating Agent: Use a high-purity chlorinating agent (e.g., POCl₃). 2. Optimize Reaction Conditions: Adjust the reaction temperature and time for the chlorination step. 3. Scavenge Acidic Byproducts: Ensure efficient removal of HCl or other acidic byproducts that can inhibit the reaction.[4] |
| Product Loss During Work-up and Isolation | 1. Optimize Extraction pH: Determine the optimal pH for extracting the product into the aqueous or organic phase. 2. Improve Crystallization: Screen different solvent systems and cooling profiles to maximize the recovery of the crystalline product.[5] |
Issue 2: High Levels of Impurities in the Final Product
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted 2,6-Lutidine or 6-Methylpyridine-2-carboxylic Acid | Incomplete reaction | 1. Drive the Reaction to Completion: Increase reaction time or temperature as appropriate. 2. Adjust Stoichiometry: Use a slight excess of the relevant reagent (oxidant or chlorinating agent). |
| Pyridine-2,6-dicarboxylic Acid | Over-oxidation | 1. Control Reaction Temperature: Implement more stringent temperature control during the oxidation step. 2. Control Reagent Addition: Use controlled, slow addition of the oxidizing agent. |
| Isomeric Chloro-methylpyridine-carboxylic Acids | Non-selective chlorination | 1. Optimize Chlorination Conditions: Screen different chlorinating agents and reaction conditions to improve regioselectivity. |
| Solvent-Related Impurities | Trapped solvent in the crystalline product | 1. Optimize Drying: Ensure the product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature). 2. Change Crystallization Solvent: Use a solvent with a lower boiling point or one that is less likely to be incorporated into the crystal lattice. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific equipment and scale.
1. Oxidation of 2,6-Lutidine to 6-Methylpyridine-2-carboxylic Acid (Conceptual)
-
Objective: To selectively oxidize one methyl group of 2,6-lutidine.
-
Procedure:
-
Charge the reactor with 2,6-lutidine and a suitable solvent (e.g., water).
-
Prepare a solution of a strong oxidizing agent (e.g., potassium permanganate) in the same solvent.
-
Slowly add the oxidant solution to the reactor while maintaining a controlled temperature (e.g., 60-80 °C). The rate of addition should be adjusted to manage the exotherm.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, quench the reaction and work up to isolate the crude 6-methylpyridine-2-carboxylic acid. This may involve filtration to remove manganese dioxide (if using KMnO₄) and pH adjustment to precipitate the product.
-
2. Chlorination of a Hydroxypyridine Precursor (Conceptual)
-
Objective: To convert a 2-hydroxy-6-methylpyridine-4-carboxylic acid intermediate to the final product.
-
Procedure:
-
Charge the reactor with the hydroxy-pyridine intermediate and a suitable solvent or use the chlorinating agent as the solvent.
-
Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the reactor at a controlled temperature. This reaction is often exothermic.
-
Heat the reaction mixture to reflux and hold for a specified period, monitoring the reaction progress.
-
After completion, carefully quench the excess chlorinating agent (e.g., by adding to ice-water).
-
Adjust the pH of the aqueous solution to precipitate the crude this compound.
-
Filter, wash, and dry the crude product.
-
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the scale-up process.
References
Technical Support Center: Purification of 2-Chloro-6-methylpyridine-4-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of crude 2-Chloro-6-methylpyridine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in crude pyridine carboxylic acids may include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomeric impurities: Formation of other isomers during substitution reactions on the pyridine ring.
-
By-products: Compounds resulting from side reactions, such as over-oxidation or incomplete chlorination.
-
Residual solvents: Solvents used in the synthesis and initial work-up.
-
Water: Pyridine derivatives can be hygroscopic.[1]
Q2: What is a general strategy for purifying crude this compound?
A2: A multi-step approach is often effective. This typically involves an initial acid-base extraction to isolate the acidic product, followed by recrystallization to remove non-polar and closely related impurities. For very challenging separations, column chromatography may be necessary.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final compound can be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the main compound and detect proton-containing impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity of the sample and detect non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (208-212 °C) is indicative of high purity.[2]
Troubleshooting Guides
Issue 1: The purified product is discolored (yellow or brown).
-
Possible Cause: The discoloration is likely due to the presence of colored impurities or degradation products.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before the final recrystallization step, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then perform a hot filtration to remove the carbon.[3]
-
Recrystallization: A thorough recrystallization should remove many colored impurities.
-
Issue 2: Low recovery of the product after purification.
-
Possible Cause 1: The product is partially soluble in the wash solvents during extraction.
-
Troubleshooting Step 1: Minimize the volume of the aqueous phase used for washing during the acid-base extraction. Ensure the pH is correctly adjusted to precipitate the maximum amount of the carboxylic acid.
-
Possible Cause 2: The chosen solvent for recrystallization is too good, leading to high solubility of the product even at low temperatures.
-
Troubleshooting Step 2: Select a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be optimized.
-
Possible Cause 3: Premature crystallization during hot filtration in recrystallization.
-
Troubleshooting Step 3: Use a pre-heated funnel and receiving flask for the hot gravity filtration to prevent the product from crystallizing on the filter paper.[3]
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solute is coming out of the solution above its melting point.[3]
-
Troubleshooting Steps:
-
Increase Solvent Volume: The solution might be too concentrated. Add more hot solvent.[3]
-
Modify Solvent System: Use a solvent with a lower boiling point or a different polarity.[3]
-
Slow Cooling: Allow the solution to cool down slowly to encourage crystal formation. Seeding with a small crystal of the pure compound can also help induce crystallization.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Melting Point | 208-212 °C (decomposes) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.742 | [4] |
| Log of Water Solubility (mol/L) | -2.46 | [4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method separates the acidic product from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2-3). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities from the solid product obtained after acid-base extraction.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. For carboxylic acids, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good choices.[5] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Reactions with 2-Chloro-6-methylpyridine-4-carboxylic Acid
Welcome to the technical support center for 2-Chloro-6-methylpyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block frequently used in a variety of chemical transformations.[1] The most common and critical reactions include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically at the chloro-position, with various boronic acids or esters. This is a powerful method for creating biaryl and heteroaryl structures.[2][3]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling the chloro-position with a wide range of primary or secondary amines.[4] This is a key reaction in medicinal chemistry for synthesizing arylamines.[5]
-
Esterification: The carboxylic acid group can be readily converted to various esters through reactions with alcohols under acidic or coupling agent-mediated conditions.[6][7]
Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?
A2: Low yields or failure in Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: Ensure the palladium catalyst and phosphine ligand are active. Using a fresh batch or a more stable precatalyst can resolve this. For challenging substrates like chloropyridines, bulky, electron-rich phosphine ligands are often beneficial.[2][8]
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure the reaction is conducted under strictly inert conditions (e.g., argon or nitrogen).[2]
-
Reagent Quality: The quality of the boronic acid is crucial. Boronic acids can degrade over time, especially if not stored properly. Consider using more stable boronic esters (e.g., pinacol esters) if degradation is suspected.[2]
-
Base Selection: The choice of base is critical. If a common base like sodium or potassium carbonate is not effective, consider screening other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[3]
Q3: I am observing significant side products in my Suzuki-Miyaura coupling. What are they and how can I minimize them?
A3: Common side products in Suzuki-Miyaura couplings include:
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself. This can be minimized by ensuring a strictly anaerobic environment and using the correct stoichiometry of reactants.[9]
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[3]
-
Protodeboronation: The loss of the boronic acid group from the coupling partner. This can be an issue with sensitive boronic acids and can be mitigated by avoiding excessive heat and overly strong bases.[2][9]
Q4: My Buchwald-Hartwig amination is not proceeding. What should I check?
A4: Similar to Suzuki coupling, the success of a Buchwald-Hartwig amination depends on several factors:
-
Catalyst System: The combination of the palladium precursor and the ligand is crucial. For chloropyridines, specialized bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.
-
Base Strength: A strong, non-nucleophilic base is typically needed. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.
-
Amine Quality: Ensure the amine is pure and dry. Liquid amines can be passed through a short plug of activated alumina to remove impurities.[8]
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit the catalyst. Using more electron-rich and sterically hindered ligands can help mitigate this issue.
Q5: What are the best practices for the esterification of this compound?
A5: The esterification of this substrate can be achieved through several methods:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). To drive the equilibrium towards the ester, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[6][10]
-
Coupling Agents: For more sensitive alcohols or to avoid harsh acidic conditions, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used.[7] This method is generally performed at room temperature under mild conditions.[7]
-
Steric Hindrance: The methyl group at the 6-position may introduce some steric hindrance. If the reaction is slow, increasing the reaction time or considering a more reactive esterification method might be necessary.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive catalyst or ligand.[2] 2. Presence of oxygen.[2] 3. Degraded boronic acid.[2] 4. Suboptimal base or solvent.[2] | 1. Use a fresh batch of catalyst/ligand or a more stable precatalyst.[11] 2. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[2] 3. Use a fresh bottle of boronic acid or switch to a more stable boronic ester.[2] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[2] |
| Formation of Side Products | 1. Homocoupling of boronic acid.[9] 2. Protodeboronation.[2] 3. Dehalogenation of the starting material.[3] | 1. Ensure anaerobic conditions and use appropriate stoichiometry.[9] 2. Avoid high temperatures and overly strong bases.[2] 3. Use a less reactive hydride source or optimize reaction conditions to favor cross-coupling. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Product inhibition. | 1. Increase catalyst loading or add a fresh portion of the catalyst. 2. Dilute the reaction mixture or consider a different solvent system. |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inappropriate catalyst/ligand combination. 2. Insufficiently strong or soluble base. 3. Catalyst inhibition by the pyridine nitrogen. 4. Impure amine.[8] | 1. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands. 2. Use a stronger base (e.g., NaOtBu, LHMDS) and ensure it is finely powdered for better solubility. 3. Use a more sterically hindered ligand to prevent strong coordination to the palladium center. 4. Purify the amine before use.[8] |
| Formation of Byproducts | 1. Hydrodehalogenation of the starting material. 2. Dimerization of the starting material. | 1. Optimize the base and reaction temperature. 2. Use a more dilute reaction mixture. |
| Reaction is Sluggish | 1. Steric hindrance from the substrate or amine. 2. Low reaction temperature. | 1. Switch to a less sterically hindered ligand or a more active catalyst system. 2. Increase the reaction temperature, ensuring the stability of all components. |
Esterification Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Ester Yield (Fischer Esterification) | 1. Equilibrium not shifted towards the product.[6] 2. Presence of water.[6] 3. Insufficient catalyst.[6] | 1. Use a large excess of the alcohol.[6] 2. Remove water using a Dean-Stark trap or molecular sieves.[6] 3. Increase the amount of acid catalyst.[6] |
| Reaction Incomplete (Coupling Agent Method) | 1. Steric hindrance.[7] 2. Insufficient activation of the carboxylic acid. | 1. Increase reaction time or switch to a more potent coupling agent. 2. Ensure the coupling agent is fresh and added under anhydrous conditions. |
| Product Decomposition | 1. High reaction temperatures.[6] 2. Harsh acidic conditions. | 1. Lower the reaction temperature and extend the reaction time.[6] 2. Use a milder esterification method, such as a coupling agent-based approach. |
Experimental Protocols
The following protocols are provided as general guidelines. Optimization may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination with a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube, add this compound, the base, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Esterification of this compound (Fischer Esterification)
This protocol describes a classic acid-catalyzed esterification.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alcohol (can be used as the solvent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equiv)
-
Round-bottom flask with a reflux condenser (and Dean-Stark trap if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the anhydrous alcohol.[6]
-
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the mixture to a gentle reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.[6]
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ester by column chromatography or distillation.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for 2-Chloro-6-methylpyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid (also known as 2-Chloro-6-methylisonicotinic acid), a key intermediate in the pharmaceutical and agrochemical industries.[1] This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Based on available literature, the most promising synthetic routes include:
-
Chlorination of 2-hydroxy-6-methylpyridine-4-carboxylic acid: This involves the conversion of the hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride.[2][3]
-
Oxidation of 2-chloro-4,6-dimethylpyridine: This method focuses on the selective oxidation of the methyl group at the 4-position to a carboxylic acid.[4]
-
Hydrolysis of ethyl 2-chloro-6-methylpyridine-4-carboxylate: This is a straightforward method involving the hydrolysis of the corresponding ester to the carboxylic acid.
Q2: I am observing low yields in my reaction. What are the likely causes and how can I improve them?
A2: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. For instance, in reactions involving chlorination with phosphorus oxychloride, insufficient temperature or reaction time can lead to incomplete conversion. In oxidation reactions, the choice of oxidant and reaction conditions is crucial to avoid over-oxidation or formation of byproducts. Refer to the troubleshooting guide below for more specific issues and solutions.
Q3: What are common side products I should be aware of and how can they be minimized?
A3: Depending on the synthetic route, common side products can include:
-
In chlorination reactions: Incomplete chlorination may leave unreacted starting material. Over-chlorination or side reactions with other functional groups are also possible.
-
In oxidation reactions: Over-oxidation can lead to the formation of pyridine dicarboxylic acids if more than one methyl group is present. Incomplete oxidation will result in the corresponding aldehyde or alcohol.
-
In hydrolysis reactions: Incomplete hydrolysis will leave unreacted ester.
To minimize these, careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential. Purification techniques like recrystallization or column chromatography are typically used to remove these impurities.
Experimental Protocols & Methodologies
Below are detailed experimental protocols for plausible synthetic routes for this compound.
Method 1: Chlorination of 2-Hydroxy-6-methylpyridine-4-carboxylic acid
This method is analogous to the synthesis of the 3-carboxylic acid isomer.[3]
Reaction Scheme:
A potential reaction scheme for the chlorination of the hydroxy precursor.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-hydroxy-6-methylpyridine-4-carboxylic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol.
Method 2: Oxidation of 2-Chloro-4,6-dimethylpyridine
This protocol is based on the general principle of oxidizing an alkyl side-chain on an aromatic ring using a strong oxidizing agent like potassium permanganate.[4]
Reaction Scheme:
References
handling and safety precautions for 2-Chloro-6-methylpyridine-4-carboxylic acid.
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylpyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[1][3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[5][6] Always inspect gloves before use and use proper glove removal technique.
-
Respiratory Protection: In case of insufficient ventilation or when dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2][5] A dust mask of type N95 (US) is a suitable option.[1]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.[3]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is classified under Storage Class 11: Combustible Solids.[1]
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is crucial:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Q5: How should I handle an accidental spill of this compound?
A5: In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Q2).
-
Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.[5]
-
Clean the spill area thoroughly.
-
Dispose of the waste in accordance with local, state, and federal regulations.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid material | Improper storage (exposure to moisture) | Ensure the container is tightly sealed and stored in a dry environment. If caking has occurred, the material may still be usable, but handle with care to avoid generating dust. |
| Dust generation during weighing or transfer | Improper handling technique | Conduct weighing and transfer operations in a fume hood or a designated area with good ventilation. Use appropriate tools (e.g., spatulas) to minimize dust. |
| Skin irritation after handling | Inadequate or improper use of PPE | Always wear chemically resistant gloves and a lab coat. Ensure gloves are not compromised. Wash hands thoroughly after handling. |
| Eye irritation despite wearing safety glasses | Use of inappropriate eye protection for the task | For tasks with a higher risk of splashes or dust generation, use chemical safety goggles or a face shield over safety glasses. Ensure eyewash stations are readily accessible.[2][7] |
Hazard Summary
| Hazard Classification | Description |
| Skin Irritation | Category 2[2] |
| Eye Irritation | Category 2[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1][2] |
| Skin Sensitization | Category 1[1] |
Experimental Workflow: Spill Response
Caption: Workflow for handling a spill of this compound.
References
- 1. This compound 97 25462-85-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. capotchem.com [capotchem.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
Characterization of 2-Chloro-6-methylpyridine-4-carboxylic acid: A Comparative Guide to FTIR and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of 2-Chloro-6-methylpyridine-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this document synthesizes information from extensive spectroscopic studies of related pyridine derivatives, chloro- and methyl-substituted aromatics, and carboxylic acids to predict and interpret its vibrational spectra.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is crucial for predicting its chemical reactivity, biological activity, and physical properties. Both FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule, providing a unique fingerprint for its identification and structural elucidation.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar functional groups, making it an excellent tool for identifying characteristic groups like the carboxylic acid C=O and O-H stretches.
Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light. It provides complementary information to FTIR, as it is more sensitive to non-polar and symmetric vibrations, such as the C-C and C-Cl bonds within the pyridine ring. The combined use of both techniques allows for a more complete and unambiguous characterization of the molecular structure.
Predicted Vibrational Spectra: A Comparative Analysis
Based on the analysis of structurally similar compounds, a summary of the expected key vibrational modes for this compound in both FTIR and Raman spectra is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FTIR Activity | Raman Activity | Assignment and Notes |
| O-H Stretch (Carboxylic Acid) | 3200 - 2500 (broad) | Strong | Weak | This broad band is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong | Vibrations of the C-H bonds on the pyridine ring. |
| C-H Stretch (Methyl) | 2980 - 2850 | Medium | Medium | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Very Strong | Medium | A very intense and characteristic band for the carbonyl group. Its position can be influenced by hydrogen bonding.[1][2][3] |
| C=C / C=N Ring Stretching | 1600 - 1400 | Strong | Strong | Multiple bands corresponding to the stretching vibrations of the pyridine ring.[4][5][6][7] |
| C-H Bending (Methyl) | 1460 - 1370 | Medium | Medium | Asymmetric and symmetric bending (scissoring and umbrella) modes of the methyl group.[8] |
| O-H Bending (in-plane) | 1440 - 1395 | Medium | Weak | In-plane bending of the carboxylic acid O-H group. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Medium | Stretching of the C-O single bond in the carboxylic acid group, often coupled with O-H in-plane bending. |
| Ring Breathing Mode | 1050 - 990 | Weak | Very Strong | A characteristic, sharp, and intense band in the Raman spectrum of pyridine derivatives, involving the symmetric expansion and contraction of the ring. |
| C-Cl Stretch | 800 - 600 | Strong | Strong | The position of this band is sensitive to the substitution pattern on the aromatic ring. |
| O-H Bending (out-of-plane) | 950 - 900 (broad) | Medium | Weak | A broad band associated with the out-of-plane bending of the hydrogen-bonded O-H group. |
| Ring Puckering/Deformation | Below 600 | Medium | Medium | Out-of-plane bending modes of the pyridine ring. |
Experimental Protocols
To obtain high-quality FTIR and Raman spectra for the characterization of this compound, the following experimental protocols are recommended:
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet technique is commonly employed. A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (approx. 200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder with minimal sample preparation.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the pure KBr pellet or the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution grating, and a sensitive CCD detector is required. The choice of laser wavelength may be important to avoid fluorescence from the sample.
-
Data Acquisition:
-
Spectral Range: 3500 - 100 cm⁻¹
-
Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample degradation (typically 5-50 mW).
-
Integration Time and Accumulations: Multiple accumulations with an appropriate integration time (e.g., 10-60 seconds) are averaged to enhance the signal-to-noise ratio.
-
Calibration: The spectrometer should be calibrated using a known standard, such as a silicon wafer or a neon lamp.
-
Comparison with Alternative Techniques
While FTIR and Raman spectroscopy provide detailed structural information, other analytical techniques can offer complementary data for a comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms in the molecule, providing information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and identifying structural motifs.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound using FTIR and Raman spectroscopy.
Caption: Workflow for FTIR and Raman spectroscopic analysis.
Conclusion
FTIR and Raman spectroscopy are indispensable and complementary techniques for the structural characterization of this compound. FTIR excels in identifying polar functional groups, particularly the carboxylic acid moiety, while Raman provides detailed information about the pyridine ring and its substituents. By combining the data from both techniques and comparing it with the extensive literature on related compounds, a comprehensive and reliable structural assignment can be achieved. This detailed vibrational analysis is a critical step in understanding the chemical behavior and potential applications of this molecule in various scientific and industrial fields.
References
- 1. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. asianpubs.org [asianpubs.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Chloro-6-methylpyridine-4-carboxylic Acid and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Chloro-6-methylpyridine-4-carboxylic acid and its structurally related analogs. By examining their synthesis, biological activities, and structure-activity relationships (SAR), this document aims to inform the design and development of novel therapeutic agents. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction to this compound
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its pyridine core, substituted with a chloro group, a methyl group, and a carboxylic acid, offers multiple points for chemical modification, making it an attractive scaffold for developing new biologically active molecules. The presence of the chlorine atom enhances the reactivity of the pyridine ring, facilitating various chemical transformations.[1] This compound and its derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 25462-85-5 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Melting Point | 208-212 °C (decomposes) |
| Appearance | Solid |
| SMILES | Cc1cc(cc(Cl)n1)C(O)=O |
Comparative Synthesis of Analogs
The synthesis of analogs of this compound often involves multi-step reactions starting from commercially available precursors. The carboxylic acid group can be readily converted to esters or amides, while the chloro substituent can be displaced by various nucleophiles to introduce diverse functionalities.
Below is a generalized workflow for the synthesis and evaluation of pyridine carboxylic acid analogs, followed by specific experimental protocols from published literature.
Caption: Generalized workflow for the synthesis and biological evaluation of pyridine carboxylic acid analogs.
Experimental Protocols
Protocol 1: Synthesis of Functionalized 2-Pyridone-3-carboxylic Acids [2][3][4]
This protocol describes a three-component reaction to synthesize 2-pyridone-3-carboxylic acid derivatives, which are structurally related to the target compound.
-
Reaction Setup: A mixture of 3-formylchromone, a primary amine, and Meldrum's acid is stirred in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Workup and Purification: The resulting product is often isolated by filtration and purified by recrystallization or column chromatography.
-
Decarboxylation (Optional): The synthesized 2-pyridone-3-carboxylic acid can be decarboxylated by heating with potassium carbonate in toluene to yield the corresponding 5-substituted 2-pyridone.[2][3][4]
Protocol 2: Synthesis of Pyridine Carboxamide Derivatives [5]
This protocol outlines the synthesis of chiral pyridine carboxamides with potential antimicrobial activity.
-
Activation of Carboxylic Acid: Pyridine-2,6-dicarboxylic acid is converted to its corresponding acid chloride (pyridine-2,6-dicarbonyl dichloride) using a chlorinating agent.
-
Amide Coupling: The acid chloride is then reacted with an amino acid ester (e.g., D-alanyl methyl ester) in the presence of a base like triethylamine to form the bis-amide derivative.
-
Hydrazinolysis: The resulting ester can be converted to a bis-hydrazide by reacting with hydrazine hydrate.
-
Further Derivatization: The bis-hydrazide can be further reacted with aldehydes, anhydrides, or ketones to generate a library of diverse pyridine carboxamide analogs.[5]
Comparative Biological Activity
Analogs of this compound have been investigated for various biological activities, primarily as antimicrobial agents and enzyme inhibitors. The following sections and tables summarize the available data.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of pyridine carboxylic acid derivatives. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and spectrum of activity.
Table 1: Antimicrobial Activity of Selected Pyridine Carboxylic Acid Analogs
| Compound ID | Structure | Target Organism | Activity (MIC/IC₅₀) | Reference |
| Analog A | 2-pyridone-3-carboxylic acid derivative | Staphylococcus aureus | Excellent activity | [2][3] |
| Analog B | Chiral macrocyclic pyridine carboxamide | Gram-positive & Gram-negative bacteria | Significant activity | [5] |
| Analog C | Pyridine-based Ru(II) complex | S. aureus, K. pneumoniae, C. albicans | Activity comparable to reference drugs | [6] |
| Analog D | 4-hydroxy-2-quinolone with nonyl side chain | Aspergillus flavus | IC₅₀ = 1.05 µg/mL | [7] |
| Analog E | Nicotinoyl thiourea derivative | S. aureus, E. faecalis, E. coli | MIC = 31.25-62.5 μg/mL | [8] |
Signaling Pathway: Putative Mechanism of Action of Fluoroquinolone-like Compounds
Some pyridone carboxylic acid derivatives have been suggested to act similarly to fluoroquinolone antibiotics by targeting DNA gyrase.[2]
Caption: Proposed mechanism of action for certain pyridone carboxylic acid analogs targeting bacterial DNA gyrase.
Enzyme Inhibitory Activity
Derivatives of pyridine carboxylic acids have also been evaluated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Analogs
| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
| Analog F | Urease | IC₅₀ = 1.07 ± 0.043 µM | [9] |
| Analog G | Telomerase | High in vitro inhibitory activity | [10] |
| Analog H | Carbonic Anhydrases (from M. tuberculosis) | Kᵢ in the range of 0.11-0.97 µM | [11] |
| Analog I | α-amylase and carboxypeptidase A | Potent inhibition | [12] |
Structure-Activity Relationship (SAR) Analysis
The collective data from various studies allows for the deduction of key structure-activity relationships for this class of compounds.
-
Substitution on the Pyridine Ring: The type and position of substituents significantly influence biological activity. For instance, in a series of 2-pyridone-3-carboxylic acids, specific substitutions led to excellent activity against S. aureus.[2]
-
Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially acting as a key binding motif to the biological target. Its modification into amides or esters can modulate potency and pharmacokinetic properties.
-
Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains or aromatic rings, can enhance antimicrobial activity, likely by facilitating membrane transport. For example, a 4-hydroxy-2-quinolone analog with a nonyl side chain showed potent antifungal activity.[7]
-
Halogenation: The presence of halogens, like the chlorine atom in the parent compound, can impact both the chemical reactivity and the biological activity of the molecule.
Logical Relationship: SAR Insights
Caption: The relationship between chemical structure, physicochemical properties, and biological activity.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of new therapeutic agents. The available literature demonstrates their potential as antimicrobial and enzyme-inhibiting molecules. The synthetic versatility of the pyridine scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. Further exploration of the structure-activity relationships within this chemical space is warranted to design and synthesize more potent and selective drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the β-class carbonic anhydrases from Mycobacterium tuberculosis with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Pyridine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of the biological activities of derivatives of pyridine carboxylic acids, with a focus on their potential as anti-inflammatory, antimicrobial, and anticancer agents. While specific experimental data for 2-Chloro-6-methylpyridine-4-carboxylic acid derivatives is limited in publicly available literature, this document compiles and compares data from structurally related pyridine-based compounds to offer insights into their potential therapeutic applications. The information presented is intended to serve as a foundational resource for researchers interested in the medicinal chemistry of pyridine derivatives.
Anti-inflammatory Activity
Derivatives of pyridine have demonstrated significant potential as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.
Quantitative Data: Anti-inflammatory Activity of Pyridine Derivatives
The following table summarizes the in vitro anti-inflammatory activity of various pyridine derivatives, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound ID | Structure | NO Inhibition (%) | IC50 (µM) | Reference |
| 7a | Pyridine derivative | 65.48 | 76.6 | [1] |
| 7f | Pyridine derivative | 51.19 | 96.8 | [1] |
| Compound A | 3-hydroxy-pyridine-4-one derivative | 67% inhibition of paw edema at 20 mg/kg | N/A | [2] |
| Compound B | 3-hydroxy-pyridine-4-one derivative | Significant inhibition at 200 & 400 mg/kg | N/A | [2] |
| Compound C | 3-hydroxy-pyridine-4-one derivative | 50% inhibition of ear edema at 200 mg/kg | N/A | [2] |
N/A: Not available
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
This protocol describes a common method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathway: LPS-induced Inflammatory Cascade
Caption: LPS signaling pathway leading to inflammation.
Antimicrobial Activity
Pyridine derivatives have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.
Quantitative Data: Antimicrobial Activity of Pyridine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for several pyridine-based compounds against various microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 5 | Bacillus subtilis | >50 | [3] |
| 5 | Staphylococcus aureus | >50 | [3] |
| 5 | Escherichia coli | 50 | [3] |
| 5 | Candida albicans | 50 | [3] |
| 6 | Bacillus subtilis | 25 | [3] |
| 6 | Staphylococcus aureus | 25 | [3] |
| 6 | Escherichia coli | 50 | [3] |
| 6 | Candida albicans | 25 | [3] |
| 7 | Bacillus subtilis | 12.5 | [3] |
| 7 | Staphylococcus aureus | 25 | [3] |
| 7 | Escherichia coli | 25 | [3] |
| 7 | Candida albicans | 12.5 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for antimicrobial screening.
Anticancer Activity
Certain pyridine derivatives have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives
The table below shows the IC50 values for novel dihydropyridine carboxylic acid derivatives against the HCT-15 human colon cancer cell line.
| Compound ID | IC50 (µM) vs. HCT-15 | Reference |
| 3a | 7.94 ± 1.6 | [4] |
| 3b | 9.24 ± 0.9 | [4] |
| Cisplatin (Reference) | >25 | [4] |
| Gefitinib (Reference) | >25 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Logical Relationship: From Synthesis to Biological Evaluation
Caption: From chemical synthesis to biological data.
References
- 1. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-Chloro-6-methylpyridine-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-methylpyridine-4-carboxylic acid is a valuable building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The chlorine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. However, the exploration of alternative building blocks is crucial for expanding chemical diversity, modulating physicochemical properties, and potentially improving reaction efficiency.
This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their performance in key synthetic transformations. We present a detailed analysis of the reactivity of these alternatives, supported by experimental data and protocols for their application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Alternatives at a Glance
The primary alternatives to this compound can be categorized based on the modification of the reactive site or the carboxylic acid moiety:
-
Halogen Exchange: Replacing the chloro group with a bromo group (2-Bromo-6-methylpyridine-4-carboxylic acid) to leverage the differential reactivity of carbon-halogen bonds in cross-coupling reactions.
-
Amino Substitution: Utilizing a 2-amino group (2-Amino-6-methylpyridine-4-carboxylic acid) as a synthetic handle, which can be diazotized or serve as a directing group.
-
C-H Functionalization: Employing the parent 6-methylpyridine-4-carboxylic acid and leveraging advancements in direct C-H activation, thereby offering a more atom-economical approach.
-
Bioisosteric Replacement of the Carboxylic Acid: Substituting the carboxylic acid with bioisosteres such as tetrazoles or acylsulfonamides to modulate acidity, lipophilicity, and metabolic stability.
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is largely defined by their performance in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of their reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halide at the 2-position of the pyridine ring is a critical factor. Generally, the reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl.[1][2]
Comparative Yields in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90[1] |
| 2-Bromo-6-methylpyridine-4-carboxylic acid | Phenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95[1] |
Note: Yields are illustrative and based on typical conditions for similar substrates. Direct side-by-side comparisons are limited in the literature.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
-
To a dry Schlenk flask, add the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne. Similar to the Suzuki coupling, the reactivity is dependent on the carbon-halogen bond strength.
Comparative Yields in Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 | Moderate |
| 2-Bromo-6-methylpyridine-4-carboxylic acid | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 | 3 | >90[2] |
Note: Data for the chloro-derivative is estimated based on the lower reactivity of C-Cl bonds. The bromo-derivative data is for a similar substrate.
Experimental Protocol: Sonogashira Coupling of a 2-Halopyridine
-
To a degassed solution of the 2-halopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or piperidine), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Stir the reaction mixture under an inert atmosphere at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Again, the reactivity of the halide is a key factor, with bromides generally being more reactive than chlorides.[3]
Comparative Yields in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 100 | 24 | ~90[2] |
| 2-Bromo-6-methylpyridine-4-carboxylic acid | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 18 | ~95[2] |
Note: Yields are for analogous 2-halopyridine substrates.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Add the 2-halopyridine (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Bioisosteric Replacements: Tetrazoles and Acylsulfonamides
Replacing the carboxylic acid moiety with a bioisostere can significantly alter a molecule's properties. Tetrazoles and acylsulfonamides are common choices that can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while offering potential advantages in terms of metabolic stability and cell permeability.[4]
Synthetic Approach to Bioisosteres
The synthesis of these bioisosteres typically involves the conversion of the carboxylic acid to a nitrile, which can then be converted to the tetrazole, or to an amide that is subsequently sulfonated.
Experimental Protocol: Synthesis of a 5-Substituted Tetrazole from a Nitrile
-
To a solution of the corresponding pyridine-4-carbonitrile in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and acidify with dilute HCl to precipitate the tetrazole.
-
Filter the solid, wash with water, and dry to afford the desired product.
Experimental Protocol: Synthesis of an Acylsulfonamide
-
Convert the carboxylic acid to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the desired sulfonamide in a suitable solvent (e.g., THF or DCM) and add a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Slowly add the acid chloride to the sulfonamide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with dilute acid and brine, then dry, concentrate, and purify the product.
C-H Activation: A Modern Approach
Direct C-H activation of the pyridine ring offers a more atom-economical and environmentally friendly alternative to the use of pre-halogenated substrates. This approach typically involves a transition-metal catalyst that facilitates the direct coupling of a C-H bond with a suitable partner. While still an evolving field, C-H activation holds significant promise for streamlining synthetic routes.
Conclusion
The choice of a building block in organic synthesis is a critical decision that influences not only the efficiency of the synthetic route but also the properties of the final molecule. While this compound remains a valuable and widely used reagent, the alternatives presented in this guide offer a range of strategic advantages. The 2-bromo analogue generally provides higher reactivity in palladium-catalyzed cross-coupling reactions, potentially leading to milder reaction conditions and improved yields. Bioisosteric replacements of the carboxylic acid moiety open avenues for fine-tuning the physicochemical and pharmacokinetic properties of the target molecules. Finally, the emerging field of C-H activation presents a forward-looking strategy for more sustainable and efficient synthesis. The data and protocols provided herein are intended to empower researchers to make informed decisions and to facilitate the exploration of these valuable alternatives in their synthetic endeavors.
References
comparing the reactivity of 2-Chloro-6-methylpyridine-4-carboxylic acid with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-chloro-6-methylpyridine-4-carboxylic acid with structurally similar compounds in three key reactions essential for drug discovery and development: Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and esterification. By examining the electronic and steric effects of substituents on the pyridine ring, this document aims to provide a predictive framework for the chemical behavior of this versatile building block.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of its three key functional groups: the reactive C-Cl bond at the 2-position, the sterically influential methyl group at the 6-position, and the electron-withdrawing carboxylic acid group at the 4-position. Understanding how these features influence its performance in common synthetic transformations is crucial for efficient reaction design and optimization.
This guide compares the reactivity of the target compound with three analogues to dissect the individual contributions of its substituents:
-
2-Chloropyridine-4-carboxylic acid: Highlights the steric effect of the 6-methyl group.
-
2-Chloro-6-methylpyridine: Illustrates the electronic effect of the 4-carboxylic acid group.
-
2-Bromo-6-methylpyridine-4-carboxylic acid: Demonstrates the effect of the leaving group at the 2-position.
Comparative Reactivity Analysis
The reactivity of these compounds is assessed in three common and synthetically important reactions. The anticipated relative reactivity is based on established principles of organic chemistry, supported by data from analogous systems reported in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For 2-halopyridines, the reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-X bond is a critical factor, with the general trend being I > Br > Cl.[1]
Logical Relationship for Suzuki-Miyaura Coupling Reactivity
References
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of 2-Chloro-6-methylpyridine-4-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As publicly available, fully validated methods for this specific analyte are limited, this guide presents representative protocols and performance data based on established methods for structurally similar pyridine carboxylic acids and industry-standard validation parameters.
Method Comparison at a Glance
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. | Excellent. |
| Sensitivity | Typically in the µg/mL range. | Typically in the ng/mL to pg/mL range. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the routine quantification of pharmaceutical compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte, especially in complex biological matrices.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.
Sample Preparation:
-
For analysis in a simple matrix, follow the same procedure as for HPLC-UV.
-
For biological matrices (e.g., plasma), a protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway of Method Selection Logic
The decision to use a particular analytical method is guided by the specific requirements of the study.
Caption: Decision tree for selecting an analytical method.
Spectroscopic Scrutiny: A Comparative Guide to Analyzing Impurities in 2-Chloro-6-methylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For a key building block like 2-Chloro-6-methylpyridine-4-carboxylic acid, a versatile intermediate in pharmaceutical and agrochemical synthesis, rigorous impurity profiling is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the analysis of potential impurities, supported by illustrative experimental data and detailed protocols to aid in method development and validation.
Unraveling Potential Impurities
A thorough understanding of the synthetic and degradation pathways of this compound is crucial for identifying potential impurities. Common impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation of the final compound.
Potential Synthesis-Related Impurities: Based on common synthetic routes for similar molecules, potential impurities include starting materials and intermediates.
Potential Degradation-Related Impurities: Forced degradation studies on analogous compounds suggest that this compound may be susceptible to hydrolysis and oxidation.[1] This can lead to the formation of impurities such as:
-
2-hydroxy-6-methylpyridine-4-carboxylic acid: Formed through the hydrolysis of the chloro group.
-
2-Chloro-6-methylpyridine-4-carboxaldehyde: A potential oxidative degradation product.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is critical for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity profiling.
| Technique | Principle | Applicability for this compound Impurities | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance. | Well-suited for the analysis of the polar, non-volatile parent compound and its likely polar impurities. | Robust, quantitative, and widely available. Can be readily validated for routine quality control. | Limited structural information from UV detection alone. Co-elution can be a challenge for complex mixtures. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Suitable for volatile or semi-volatile impurities. Derivatization may be required for polar compounds like the carboxylic acid to improve volatility. | High sensitivity and excellent for structural elucidation of unknown impurities through mass spectral libraries.[2] | Not ideal for non-volatile or thermally labile compounds. Derivatization adds complexity to sample preparation. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Provides unambiguous structural identification of impurities. Can be used for quantitative analysis (qNMR) without the need for reference standards of the impurities.[3][4] | Provides the most definitive structural information. Non-destructive. qNMR offers direct quantification. | Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures. Higher equipment cost. |
Quantitative Data Summary
The following table presents hypothetical yet realistic performance data for the analysis of this compound and its potential impurities based on validated methods for similar compounds.
| Parameter | HPLC-UV | GC-MS (with derivatization) | qNMR |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.001 - 0.01 µg/mL | ~0.1% (relative to the main component) |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | 0.003 - 0.03 µg/mL | ~0.3% (relative to the main component) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are illustrative protocols for the analysis of impurities in this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the separation and quantification of this compound and its polar impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile impurities. Derivatization is necessary for the analysis of the carboxylic acid and its hydroxy analog.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization:
-
Dry a sample containing approximately 1 mg of the material.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Dilute with a suitable solvent (e.g., dichloromethane) before injection.
-
-
GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information for impurity identification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to elucidate the complete structure of unknown impurities by establishing correlations between protons and carbons.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for impurity profiling.
References
A Comparative Guide to the Structural Elucidation of 2-Chloro-6-methylpyridine-4-carboxylic acid: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a novel compound such as 2-Chloro-6-methylpyridine-4-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry, understanding its solid-state conformation, intermolecular interactions, and electronic properties is paramount. This guide provides a comparative overview of X-ray crystallography as the definitive method for structural elucidation, benchmarked against common spectroscopic techniques.
Unambiguous Structure Determination: The Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density of the molecule and thereby determine the precise spatial arrangement of its atoms. This technique provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding, which govern the crystal packing.
While no publicly archived crystal structure for this compound is currently available, analysis of closely related pyridine carboxylic acid derivatives provides a strong proxy for the expected structural parameters.
Table 1: Comparison of Structural Elucidation Techniques
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations | Molecular weight, elemental composition, fragmentation pattern | Presence of functional groups |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Gas phase (after ionization) | Solid, Liquid, or Gas |
| Sample Amount | ~0.1 mg of single crystals | ~1-10 mg | <1 mg | ~1-5 mg |
| Data Output | Crystal system, space group, unit cell dimensions, atomic coordinates | Chemical shifts (ppm), coupling constants (Hz), peak integrals | Mass-to-charge ratio (m/z) | Wavenumber (cm⁻¹) vs. Transmittance (%) |
| Key Advantages | Unambiguous 3D structure | Information on dynamic processes in solution | High sensitivity and accuracy in mass determination | Rapid and non-destructive functional group analysis |
| Limitations | Requires high-quality single crystals, which can be difficult to grow | Provides an average structure in solution, not the solid-state conformation | Does not provide direct 3D structural information | Ambiguous for complex molecules with many functional groups |
Spectroscopic Alternatives: A Complementary Approach
While X-ray crystallography provides the ultimate structural detail, spectroscopic methods offer valuable and often more readily obtainable information about a molecule's constitution and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.
Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. Fragmentation patterns can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Table 2: Expected Spectroscopic and Crystallographic Data for this compound and Analogs
| Data Type | Parameter | Expected/Typical Value | Source/Comment |
| X-ray Crystallography | Crystal System | Monoclinic or Orthorhombic | Based on similar pyridine carboxylic acids. |
| Space Group | P2₁/c or P-1 | Common space groups for organic molecules. | |
| a (Å) | 10 - 15 | Estimated from related structures. | |
| b (Å) | 5 - 10 | Estimated from related structures. | |
| c (Å) | 15 - 20 | Estimated from related structures. | |
| β (°) | 90 - 110 | For monoclinic systems. | |
| C-Cl bond length (Å) | ~1.74 | Typical for chloropyridines. | |
| C=O bond length (Å) | ~1.21 | Typical for carboxylic acids.[1] | |
| C-O bond length (Å) | ~1.30 | Typical for carboxylic acids.[1] | |
| ¹H NMR | δ (Pyridine-H) (ppm) | 7.5 - 8.5 | Chemical shifts for protons on the pyridine ring. |
| δ (Methyl-H) (ppm) | ~2.5 | Chemical shift for the methyl group protons. | |
| δ (Carboxyl-H) (ppm) | >10 (broad) | Chemical shift for the acidic proton. | |
| ¹³C NMR | δ (C=O) (ppm) | 165 - 175 | Chemical shift for the carboxylic acid carbon.[2] |
| δ (Pyridinyl-C) (ppm) | 120 - 160 | Chemical shifts for the pyridine ring carbons.[2] | |
| δ (Methyl-C) (ppm) | ~20 | Chemical shift for the methyl group carbon. | |
| IR Spectroscopy | ν(O-H) (cm⁻¹) | 2500-3300 (broad) | Carboxylic acid O-H stretch. |
| ν(C=O) (cm⁻¹) | 1680-1710 | Carboxylic acid C=O stretch. | |
| ν(C=C), ν(C=N) (cm⁻¹) | 1400-1600 | Aromatic ring stretches. | |
| ν(C-Cl) (cm⁻¹) | 700-850 | Carbon-chlorine stretch. | |
| Mass Spectrometry | [M+H]⁺ (m/z) | 172.0160 | Calculated for C₇H₇ClNO₂⁺. |
| [M-H]⁻ (m/z) | 170.0014 | Calculated for C₇H₄ClNO₂⁻. |
Experimental Protocols
Single-Crystal X-ray Crystallography
A detailed experimental workflow for single-crystal X-ray crystallography is outlined below.
Experimental workflow for single-crystal X-ray crystallography.
1. Crystal Growth:
-
Solvent Selection: The compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it has moderate solubility.
-
Crystallization Method: High-quality single crystals are typically grown by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution.
-
Crystal Selection: A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope.
2. Data Collection:
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Diffractometer: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Data Acquisition: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.
-
Structure Solution: The initial atomic positions are determined using computational methods such as direct methods or Patterson functions.
-
Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Logical Pathway for Structural Confirmation
The logical process for confirming the structure of a new chemical entity like this compound involves a synergistic use of multiple analytical techniques.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methylpyridine-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS Number: 25462-85-5), a compound commonly used in pharmaceutical and agrochemical synthesis.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data, this compound is classified as a skin, eye, and respiratory irritant, and may cause skin sensitization.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE): [1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially when handling the solid form where dust may be generated.[1]
-
Lab Coat: A standard laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4][5] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4][5]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.[3][5]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.
Disposal Procedures
The disposal of this compound and its containers must be managed as hazardous waste. Do not dispose of this chemical in standard trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation: This compound should be segregated as a chlorinated organic waste.[2] Do not mix it with non-halogenated solvents or other incompatible waste streams.
-
Containerization:
-
Place waste this compound into a clearly labeled, sealable, and chemically compatible container.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Always follow all local, state, and federal regulations for hazardous waste disposal.[6][7]
Summary of Hazard and Disposal Information
| Parameter | Information | References |
| Chemical Name | This compound | |
| CAS Number | 25462-85-5 | [1][8][9][10] |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ Toxicity (Single Exposure) 3 | [1] |
| Hazard Statements (H-codes) | H315, H317, H319, H335 | [1] |
| Precautionary Statements (P-codes) | P280, P302 + P352, P305 + P351 + P338 | [1] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [3][5] |
Disposal Workflow
References
- 1. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. aksci.com [aksci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. scbt.com [scbt.com]
Personal protective equipment for handling 2-Chloro-6-methylpyridine-4-carboxylic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-6-methylpyridine-4-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact which can lead to irritation and potential allergic reactions.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator if dust generation is significant.[1][5] | Prevents inhalation of dust which may cause respiratory tract irritation.[1][6] |
| Body Protection | Laboratory coat, closed-toe shoes. An apron may be required for larger quantities.[3][7] | Protects skin and personal clothing from contamination. |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator: Secure the N95 dust mask or appropriate respirator over your nose and mouth, ensuring a tight seal.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield for maximum protection.[2][4]
-
Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[5]
Doffing Procedure:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Unbutton the lab coat and roll it outwards, touching only the inside surface, and dispose of it in a designated container.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove the face shield and then the goggles from the back of your head.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2][6]
-
Ensure an eyewash station and safety shower are readily accessible.[2][8][9]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Do not dispose of this chemical down the drain or in regular trash.
Logical Workflow for Risk Assessment and PPE Selection
The following diagram illustrates the decision-making process for ensuring safety when handling this compound.
Caption: Risk assessment and control measures workflow.
References
- 1. This compound 97 25462-85-5 [sigmaaldrich.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. capotchem.com [capotchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
